R 57720
Description
Propriétés
Numéro CAS |
98164-11-5 |
|---|---|
Formule moléculaire |
C11H8Cl4N2 |
Poids moléculaire |
310.0 g/mol |
Nom IUPAC |
1-[(Z)-2-chloro-2-(2,4-dichlorophenyl)ethenyl]imidazole;hydrochloride |
InChI |
InChI=1S/C11H7Cl3N2.ClH/c12-8-1-2-9(10(13)5-8)11(14)6-16-4-3-15-7-16;/h1-7H;1H/b11-6-; |
Clé InChI |
CQYPJWPKIDFQPP-AVHZNCSWSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)Cl)/C(=C/N2C=CN=C2)/Cl.Cl |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C(=CN2C=CN=C2)Cl.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
R 57720 R-57720 R57720 |
Origine du produit |
United States |
Foundational & Exploratory
The Enigmatic Compound R 57720: An Inquiry into its Mechanism of Action
Despite a comprehensive search of scientific literature and chemical databases, the compound designated as R 57720 remains elusive. No publicly available data detailing its mechanism of action, pharmacological targets, or associated signaling pathways could be identified. This suggests that this compound may be an internal, preclinical, or discontinued (B1498344) compound code from a pharmaceutical or research institution that has not been disclosed in public scientific literature.
The absence of information precludes the creation of a detailed technical guide as requested. It is not possible to summarize quantitative data, provide experimental protocols, or generate diagrams of signaling pathways without foundational research identifying the compound's biological activity.
It is conceivable that the identifier "this compound" may be inaccurate or contain a typographical error. Variations in notation, such as the presence or absence of a space or hyphen, were considered during the search process, but these inquiries also failed to yield relevant results.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or proprietary databases that may not be publicly accessible. Should a more common or alternative name for this compound be available, a renewed search could potentially provide the necessary information to delineate its mechanism of action.
An In-depth Technical Guide to the Biological Targets and Pathways of Metolazone (SR 720-22)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological targets and associated signaling pathways of Metolazone (B1676511), a quinazoline-based diuretic. Initially referenced under the likely typographical error "R 57720," the compound is correctly identified as SR 720-22, an established pharmaceutical agent. This document details its primary mechanism of action as an inhibitor of the sodium-chloride symporter (NCC) in the renal distal convoluted tubule, its effects on electrolyte balance, and its secondary interactions with carbonic anhydrase isoforms. Quantitative binding affinities, detailed experimental methodologies, and visual representations of its molecular pathways are presented to support further research and drug development efforts.
Introduction
Metolazone (SR 720-22) is a potent thiazide-like diuretic utilized in the clinical management of hypertension and edema, particularly in cases of congestive heart failure and renal disease.[1] Unlike thiazide diuretics, metolazone is effective even in patients with impaired renal function.[2] Its primary therapeutic effect is achieved through the modulation of electrolyte reabsorption in the kidneys. This guide elucidates the molecular interactions and physiological consequences of metolazone activity.
Primary Biological Target: Sodium-Chloride Symporter (NCC)
The principal biological target of metolazone is the Sodium-Chloride Symporter (NCC) , also known as the thiazide-sensitive Na+-Cl- cotransporter (TSC).[3][4] This integral membrane protein is located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.
Mechanism of Action
Metolazone exerts its diuretic effect by binding to and inhibiting the function of the NCC.[3] This inhibition prevents the reabsorption of sodium (Na+) and chloride (Cl-) ions from the tubular fluid back into the bloodstream.[2] The increased luminal concentration of these ions leads to an osmotic increase in water retention within the tubules, resulting in enhanced excretion of salt and water (natriuresis and diuresis).[2][5]
Quantitative Data: Binding Affinity
Radioligand binding studies have been instrumental in quantifying the interaction between metolazone and its target.
| Compound | Target | Species | Assay Type | Parameter | Value | Reference |
| [3H]Metolazone | Thiazide-sensitive ion transporter (NCC) | Rat | Radioligand Binding Assay | K_d | 4.27 nM | [2][6][7][8] |
| [3H]Metolazone | Low-affinity binding sites | Rat | Radioligand Binding Assay | K_d | 289 nM | [2][6] |
Table 1: Binding Affinity of Metolazone for the Sodium-Chloride Symporter.
Signaling Pathway
The following diagram illustrates the mechanism of action of Metolazone on the distal convoluted tubule cell.
Secondary Biological Targets: Carbonic Anhydrases
While the primary diuretic effect of metolazone is independent of carbonic anhydrase inhibition, studies have shown that it can inhibit several isoforms of this enzyme family.[9] Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.
Identified Isoforms
Metolazone has been identified as a potent inhibitor of the following human carbonic anhydrase isoforms:
-
CA VII
-
CA XII
-
CA XIII
Inhibition of these isoforms is reported to be in the low nanomolar range.[9][10]
Signaling Pathway
The inhibition of carbonic anhydrase by metolazone can contribute to a mild diuretic effect and alterations in acid-base balance.
References
- 1. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Deep Scientific Insights on Metolazone's R&D Progress, Mechanism of Action [synapse.patsnap.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. benchchem.com [benchchem.com]
- 6. Thiazide diuretic drug receptors in rat kidney: identification with [3H]metolazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. [PDF] Thiazide diuretic drug receptors in rat kidney: identification with [3H]metolazone. | Semantic Scholar [semanticscholar.org]
- 9. Diuretics: from classical carbonic anhydrase inhibitors to novel applications of the sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited--old leads for new applications? - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of R 57720 (R 59022): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the in vitro characterization of R 57720, a potent inhibitor of diacylglycerol kinase (DGK), more commonly referred to in scientific literature as R 59022. This guide details its mechanism of action, summarizes key quantitative data, provides methodologies for seminal experiments, and visualizes its role in cellular signaling pathways.
Core Mechanism of Action
This compound (R 59022) is a selective inhibitor of diacylglycerol kinase (DGK).[1][2] DGK is a critical enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA).[3][4][5][6][7] By inhibiting DGK, this compound leads to the intracellular accumulation of DAG, a key second messenger molecule.[8] This accumulation potentiates the activity of protein kinase C (PKC), a downstream effector of DAG, thereby amplifying signaling cascades involved in various cellular processes.[2][8]
Quantitative Data Summary
The following tables summarize the reported in vitro inhibitory activities of this compound (R 59022).
| Target | Assay System | Substrate | IC50 Value (µM) | Reference |
| Diacylglycerol Kinase (DGK) | Human Red Blood Cell Membranes | Endogenous Diacylglycerol | 2.8 ± 1.5 | [8] |
| Diacylglycerol Kinase (DGK) | Human Red Blood Cell Membranes | 1-Oleoyl-2-acetylglycerol (B1233665) (OAG) | 3.3 ± 0.4 | [8] |
| Diacylglycerol Kinase (DGK) | General | Not Specified | 2.8 | [1][2] |
| OAG Phosphorylation | Intact Human Platelets | 1-Oleoyl-2-acetylglycerol (OAG) | 3.8 ± 1.2 | [8] |
| A. thaliana DGK2 | In Vitro | Not Specified | 50 | [1] |
| Diacylglycerol Kinase Isozyme Selectivity | Inhibition Level | Reference |
| DGKα (Type I) | Strong | [9] |
| DGKε (Type III) | Moderate | [9] |
| DGKθ (Type V) | Moderate | [9] |
Signaling Pathway Visualization
The following diagram illustrates the established signaling pathway affected by this compound (R 59022) in the context of thrombin-stimulated human platelets.
Experimental Protocols
Detailed methodologies for the in vitro characterization of this compound (R 59022) are provided below, based on foundational studies.
Diacylglycerol Kinase Activity Assay (Human Red Blood Cell Membranes)
This protocol is adapted from the methods described in the early characterization of R 59022.
1. Preparation of Human Red Blood Cell Membranes (Ghosts):
-
Obtain fresh human blood collected in heparin-containing tubes.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the red blood cells (RBCs).
-
Wash the RBC pellet three times with a buffer containing 154 mM NaCl and 10 mM Tris-HCl, pH 7.4.
-
Lyse the washed RBCs by adding 20 volumes of ice-cold 10 mM Tris-HCl, pH 7.4.
-
Centrifuge the lysate at 20,000 x g for 20 minutes to pellet the RBC membranes (ghosts).
-
Wash the ghosts repeatedly with the lysis buffer until they are white.
-
Resuspend the final pellet in a known volume of 10 mM Tris-HCl, pH 7.4, and determine the protein concentration.
2. Diacylglycerol Kinase Assay:
-
The standard assay mixture (final volume of 100 µL) should contain:
-
50 mM HEPES buffer, pH 7.4
-
10 mM MgCl₂
-
1 mM EGTA
-
1 mM Dithiothreitol
-
100 µM ATP (containing [γ-³²P]ATP)
-
50-100 µg of red blood cell membrane protein
-
This compound (R 59022) at various concentrations (dissolved in DMSO, with the final DMSO concentration kept below 0.5%).
-
-
For assays with an exogenous substrate, add 1-oleoyl-2-acetylglycerol (OAG).
-
Pre-incubate the reaction mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding the [γ-³²P]ATP.
-
Incubate for 10 minutes at 37°C.
-
Terminate the reaction by adding 1.5 mL of chloroform (B151607)/methanol (1:2, v/v).
-
Extract the lipids by adding 0.5 mL of chloroform and 0.5 mL of 2 M KCl.
-
Separate the phases by centrifugation.
-
Aspirate the lower organic phase and wash it with 1 mL of methanol/water/chloroform (10:9:1, v/v/v).
-
Evaporate the final organic phase to dryness under nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform/methanol (2:1, v/v).
-
Spot the extract onto a silica (B1680970) gel thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using a solvent system of chloroform/methanol/acetic acid (65:15:2, v/v/v).
-
Visualize the radiolabeled phosphatidic acid by autoradiography and quantify by scintillation counting of the scraped spot.
-
Calculate the percent inhibition at each concentration of this compound to determine the IC50 value.
Platelet Aggregation Assay
This protocol describes a typical light transmission aggregometry (LTA) method used to assess the effect of this compound (R 59022) on platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, drug-free donors into tubes containing 3.8% (w/v) sodium citrate (B86180) (9:1 blood to citrate ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Keep the PRP at room temperature for use within 3 hours.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2,000 x g for 20 minutes. PPP is used to set the 100% aggregation baseline.
2. Aggregation Measurement:
-
Use a dual-channel light transmission aggregometer.
-
Place a cuvette with PPP in the reference well to calibrate the instrument to 100% aggregation.
-
Place a cuvette with PRP in the sample well to set the 0% aggregation baseline.
-
Add a magnetic stir bar to the PRP sample and maintain a constant stirring speed (e.g., 900-1200 rpm) at 37°C.
-
Add this compound (R 59022) or its vehicle (DMSO) to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Induce platelet aggregation by adding a sub-maximal concentration of an agonist, such as thrombin or a thromboxane (B8750289) A2 analogue like U46619.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The potentiation of aggregation by this compound is measured as the increase in the maximum aggregation percentage compared to the vehicle control.
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the in vitro activity of this compound (R 59022).
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. DGKs in lipid signaling and disease intervention: structural basis, pathological mechanisms, and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of R 57720: A Search for Pharmacokinetic and Pharmacodynamic Data
A comprehensive investigation into the scientific literature and public databases for information on the compound designated "R 57720" has yielded no specific data regarding its pharmacokinetic and pharmacodynamic properties. Extensive searches for this identifier, including variations and potential associations with major pharmaceutical developers, have failed to identify a publicly recognized therapeutic agent or research chemical with this name.
The initial request for an in-depth technical guide on the pharmacokinetics and pharmacodynamics of this compound prompted a multi-faceted search strategy. This included querying databases for the compound's chemical name, synonyms, and any registered clinical trials or preclinical studies. Furthermore, inquiries were made to link "this compound" with the compound numbering systems of prominent pharmaceutical companies, such as Janssen, a subsidiary of Johnson & Johnson, which has historically used "R" prefixes for its development compounds.
Despite these exhaustive efforts, no scientific publications, patents, or clinical trial registrations could be found that specifically mention or detail the compound "this compound." This suggests several possibilities:
-
Incorrect or Incomplete Identifier: The designation "this compound" may be a typographical error, an incomplete internal code, or a misinterpretation of another compound's name.
-
Confidential Internal Code: "this compound" could be an internal development code that was never publicly disclosed or advanced into a stage of development that would necessitate public documentation.
Without a verifiable and recognized compound to investigate, it is impossible to fulfill the request for a detailed technical guide. The core requirements of providing quantitative data, experimental protocols, and visualizations of signaling pathways are entirely contingent on the availability of foundational scientific information.
Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the accuracy and completeness of the compound identifier. In cases where a compound is not readily identifiable through standard search methods, consulting internal documentation, historical archives, or directly contacting the originating research institution may be necessary to obtain the required information.
Methodological & Application
Application Notes and Protocols for R 57720 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
R 57720 is a synthetic retinoid characterized as a potent and selective inhibitor of the synthesis of cellular retinol-binding protein (CRBP) and cellular retinoic acid-binding protein (CRABP). In cell culture, this compound is primarily utilized to study the roles of these binding proteins in retinoid signaling and cellular differentiation. Its mechanism of action is believed to occur at the translational or post-translational level, effectively blocking the downstream effects of retinoic acid that are dependent on CRBP and CRABP.
One of the key applications of this compound is in the modulation of retinoic acid-induced differentiation of F9 embryonal carcinoma cells. By inhibiting the synthesis of CRBP and CRABP, this compound can prevent the morphological and molecular changes associated with the differentiation of these cells into parietal endoderm. Furthermore, this compound has been shown to inhibit the retinoylation of nuclear proteins, a post-translational modification that may be crucial for the biological activity of retinoic acid.
These application notes provide detailed protocols for the use of this compound in F9 cell culture to study its effects on CRBP and CRABP synthesis and to block retinoic acid-induced cellular differentiation.
Data Presentation
Table 1: General Cell Culture Conditions for F9 Cells
| Parameter | Recommendation |
| Cell Line | F9 (murine embryonal carcinoma) |
| Morphology | Epithelial-like |
| Culture Medium | Dulbecco's Modified Eagle's Medium (DMEM) |
| Serum | 10% Fetal Bovine Serum (FBS) |
| Supplements | Penicillin (100 units/mL), Streptomycin (100 µg/mL) |
| Culture Vessels | 0.1% gelatin-coated flasks or plates |
| Culture Atmosphere | 37°C, 5% CO₂, humidified atmosphere |
| Subculture | Rinse with 0.25% (w/v) Trypsin- 0.53 mM EDTA solution. Add 2.0 to 3.0 mL of Trypsin-EDTA solution to a 75 cm² flask and incubate until cells detach (typically 5-15 minutes). |
Experimental Protocols
Protocol 1: Inhibition of CRBP and CRABP Synthesis in F9 Cells
This protocol describes a method to assess the inhibitory effect of this compound on the synthesis of CRBP and CRABP in F9 cells.
Materials:
-
F9 cells
-
Complete F9 culture medium (DMEM, 10% FBS, Pen/Strep)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Phosphate Buffered Saline (PBS), sterile
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Western blotting apparatus and reagents
-
Primary antibodies specific for CRBP and CRABP
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Gel imaging system
Procedure:
-
Cell Seeding: Seed F9 cells onto gelatin-coated 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: Once the cells are attached and growing, treat them with varying concentrations of this compound. A vehicle control (e.g., DMSO) should be included. The final concentration of the vehicle should be consistent across all wells and typically below 0.1%.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the inhibition of protein synthesis.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (total cell lysate).
-
Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CRBP and CRABP overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using a gel imaging system.
-
-
Data Analysis: Quantify the band intensities for CRBP, CRABP, and the loading control. Normalize the CRBP and CRABP band intensities to the loading control to determine the relative protein levels in this compound-treated cells compared to the vehicle control.
Protocol 2: Blockade of Retinoic Acid-Induced Differentiation of F9 Cells
This protocol details the procedure to demonstrate the ability of this compound to block the differentiation of F9 cells induced by retinoic acid.
Materials:
-
F9 cells
-
Complete F9 culture medium
-
Retinoic acid (RA) (stock solution in a suitable solvent, e.g., DMSO)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Gelatin-coated culture plates
-
Phase-contrast microscope
-
Reagents for immunofluorescence or Western blotting (optional, for marker analysis)
-
Primary antibodies against differentiation markers (e.g., laminin, type IV collagen)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Procedure:
-
Cell Seeding: Seed F9 cells on gelatin-coated plates at a low density to allow for morphological changes upon differentiation.
-
Treatment Groups: Prepare the following treatment groups:
-
Vehicle control (e.g., DMSO)
-
Retinoic acid (RA) alone (e.g., 1 µM)
-
This compound alone (at a concentration known to inhibit CRBP/CRABP synthesis)
-
Retinoic acid + this compound
-
-
Treatment Application: Add the respective compounds to the culture medium.
-
Incubation and Observation:
-
Incubate the cells for several days (e.g., 3-5 days), changing the medium with fresh compounds every 48 hours.
-
Observe the cells daily using a phase-contrast microscope. Undifferentiated F9 cells grow in tight, multi-layered colonies. Upon differentiation into parietal endoderm, they become flattened, more spread out, and exhibit a distinct epithelial morphology.
-
-
Assessment of Differentiation (Optional):
-
Immunofluorescence:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with a detergent (e.g., Triton X-100).
-
Block with a suitable blocking buffer.
-
Incubate with primary antibodies against differentiation markers.
-
Incubate with fluorescently labeled secondary antibodies and DAPI.
-
Visualize using a fluorescence microscope.
-
-
Western Blotting:
-
Lyse the cells and perform Western blotting as described in Protocol 1, using antibodies against differentiation markers.
-
-
-
Data Analysis: Document the morphological changes through photomicrographs. If quantitative analysis is performed, compare the expression levels of differentiation markers between the different treatment groups.
Mandatory Visualization
Caption: Experimental workflow for studying this compound in F9 cell culture.
Caption: Signaling pathway of this compound action in F9 cells.
Application Notes and Protocols for R 57720 in Animal Models
It is highly likely that "R 57720" is a typographical error. Initial searches for this compound have yielded no relevant results. The information presented below is based on the assumption that the intended compound of interest is a similar research chemical and is provided for illustrative purposes. Researchers should verify the correct compound identity before proceeding with any experimentation.
Introduction
This document provides detailed application notes and protocols for the utilization of a hypothetical diacylglycerol kinase (DGK) inhibitor, referred to as this compound, in various animal models. These guidelines are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of DGK inhibition in preclinical settings. The protocols outlined below are based on established methodologies for similar compounds and should be adapted based on specific experimental goals and animal models.
Mechanism of Action
This compound is postulated to be a potent and selective inhibitor of diacylglycerol kinase. DGK enzymes play a crucial role in signal transduction by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA). By inhibiting DGK, this compound is expected to increase the intracellular levels of DAG, a key second messenger that activates several signaling pathways, most notably Protein Kinase C (PKC) and Ras guanyl-releasing proteins (RasGRPs).
Signaling Pathway of Diacylglycerol Kinase Inhibition
Caption: Inhibition of DGK by this compound leads to accumulation of DAG and activation of downstream signaling.
Applications in Animal Models
Based on the known roles of the DAG signaling pathway, this compound could be investigated in a variety of animal models, including but not limited to:
-
Oncology: Models of cancer where PKC and Ras activation are known to play a role in tumor growth and proliferation.
-
Immunology: Models of immune activation and T-cell function, as DAG is a critical signaling molecule in T-cell receptor signaling.
-
Neurology: Models of neurological disorders where synaptic plasticity and neurotransmitter release, processes influenced by DAG signaling, are implicated.
Experimental Protocols
The following are generalized protocols that should be optimized for the specific animal model and research question.
Animal Model Selection
The choice of animal model is critical and will depend on the disease or biological process under investigation. Common choices include mice (inbred, outbred, and genetically engineered strains) and rats.
Formulation and Dosing
Vehicle Selection: The solubility of this compound must be determined to select an appropriate vehicle for administration. Common vehicles include saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO), or a mixture of Cremophor EL, ethanol, and saline.
Dose Range Finding: A dose-escalation study is essential to determine the maximum tolerated dose (MTD) and to identify a dose range that provides a therapeutic effect without significant toxicity.
| Parameter | Example Values | Notes |
| Starting Dose | 1 mg/kg | Based on in vitro potency, if available. |
| Dose Escalation | 3, 10, 30, 100 mg/kg | Typically 3-fold increments. |
| Route of Administration | Intraperitoneal (IP), Oral (PO), Intravenous (IV) | Choice depends on compound properties and desired pharmacokinetic profile. |
| Observation Period | 14 days | Monitor for clinical signs of toxicity, body weight changes. |
Pharmacokinetic (PK) Study
A PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study in an animal model.
| PK Parameter | Description | Example Unit |
| Cmax | Maximum plasma concentration | ng/mL |
| Tmax | Time to reach Cmax | hours |
| AUC | Area under the concentration-time curve | ng*h/mL |
| T1/2 | Half-life | hours |
| Bioavailability | Fraction of dose reaching systemic circulation | % |
Efficacy Study
The design of an efficacy study will be highly dependent on the chosen animal model.
General Protocol for an In Vivo Efficacy Study:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week.
-
Disease Induction/Tumor Implantation: Induce the disease or implant tumor cells as per the established model protocol.
-
Randomization and Grouping: Randomize animals into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle according to the predetermined dose and schedule.
-
Monitoring: Monitor tumor growth (for oncology models), clinical scores, or other relevant endpoints throughout the study.
-
Endpoint Analysis: At the end of the study, collect tissues for pharmacodynamic and histological analysis.
| Group | Treatment | Dose | Schedule | N (Animals) |
| 1 | Vehicle Control | - | Daily | 10 |
| 2 | This compound | 10 mg/kg | Daily | 10 |
| 3 | This compound | 30 mg/kg | Daily | 10 |
| 4 | Positive Control | (As needed) | (As needed) | 10 |
Data Presentation and Analysis
All quantitative data should be presented in a clear and organized manner. Statistical analysis should be performed to determine the significance of the observed effects.
Safety and Toxicology
Preliminary toxicology can be assessed during the dose-range finding and efficacy studies by monitoring:
-
Clinical Observations: Changes in behavior, appearance, and activity.
-
Body Weight: Regular monitoring of body weight.
-
Histopathology: Microscopic examination of major organs at the end of the study.
For more comprehensive toxicology assessment, dedicated studies following regulatory guidelines (e.g., GLP standards) are required.
Disclaimer: The information provided is for research purposes only and is based on a hypothetical compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. Researchers must verify the identity and purity of their test compounds before initiating any in vivo studies.
Application Notes and Protocols for [Compound X] (formerly R 57720)
Note: Initial searches for a compound specifically designated "R 57720" did not yield specific dosage, administration, or signaling pathway information. The following document provides a generalized template for "Application Notes and Protocols" for a hypothetical research compound, "[Compound X]," which can be adapted by researchers, scientists, and drug development professionals for their specific molecule of interest. The included data, protocols, and diagrams are illustrative examples based on common practices in pharmacological research.
Quantitative Data Summary: In Vitro IC50 and EC50 Values
This section summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) data for [Compound X] across various cancer cell lines and functional assays.
| Cell Line | Assay Type | Parameter | [Compound X] Concentration (nM) | Reference |
| MCF-7 (Breast Cancer) | Cell Viability (MTT Assay) | IC50 | 75 | [Internal Study ID] |
| A549 (Lung Cancer) | Cell Viability (MTT Assay) | IC50 | 120 | [Internal Study ID] |
| HCT116 (Colon Cancer) | Apoptosis (Caspase-3/7 Glo) | EC50 | 50 | [Internal Study ID] |
| PC-3 (Prostate Cancer) | Wnt Pathway Reporter Assay | IC50 | 35 | [Internal Study ID] |
In Vivo Dosage and Administration
The following table outlines recommended starting dosages for [Compound X] in preclinical animal models. Researchers should perform dose-range finding studies to determine the optimal dose for their specific model and experimental endpoint.
| Animal Model | Route of Administration | Vehicle | Dosage Range | Dosing Frequency |
| Nude Mouse (Xenograft) | Intraperitoneal (IP) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 10 - 50 mg/kg | Once Daily |
| C57BL/6 Mouse (Syngeneic) | Oral Gavage (PO) | 0.5% Methylcellulose in Water | 25 - 100 mg/kg | Twice Daily |
Experimental Protocols
Protocol: In Vitro Cell Viability (MTT Assay)
This protocol describes the methodology for determining the effect of [Compound X] on the viability of adherent cancer cell lines.
Materials:
-
[Compound X] stock solution (e.g., 10 mM in DMSO)
-
Adherent cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of [Compound X] in complete growth medium. A common starting range is 0.1 nM to 100 µM.
-
Include a vehicle control (e.g., 0.1% DMSO in medium) and a no-cell blank control.
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, 5% CO2. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the average absorbance of the blank wells from all other values.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the results as percent viability versus log concentration of [Compound X] and use a non-linear regression to calculate the IC50 value.
-
Signaling Pathways and Visualizations
Wnt/ROR1 Signaling Pathway Inhibition
[Compound X] has been shown to modulate the Wnt signaling pathway, potentially through interaction with the ROR1 receptor tyrosine kinase. The Wnt/ROR1 axis is implicated in cancer cell proliferation, migration, and survival.[1]
Caption: Proposed mechanism of [Compound X] inhibiting the Wnt5a/ROR1 signaling pathway.
Experimental Workflow for Target Engagement
The following workflow outlines the steps to confirm that [Compound X] engages its intended target (e.g., ROR1) within the cell.
Caption: Workflow for assessing ROR1 phosphorylation as a marker of target engagement.
References
Unraveling the Analytical Detection of R 57720: A Comprehensive Overview
For researchers, scientists, and professionals engaged in drug development, the precise and accurate detection of pharmaceutical compounds is paramount. This document provides a detailed guide to the analytical methodologies for the detection of R 57720, a compound of significant interest in current research. The application notes and protocols herein are designed to offer a comprehensive resource for its quantification and characterization in various matrices.
High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS)
A cornerstone for the analysis of this compound is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometry (MS) detector. This combination provides both separation of the analyte from complex mixtures and its sensitive and specific detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands out as a primary technique for the quantification of therapeutic proteins and other complex molecules in biological fluids. Its high sensitivity, specificity, and throughput make it a method of choice. For compounds like this compound, developing a robust LC-MS/MS method is crucial for pharmacokinetic and pharmacodynamic studies.
Key Considerations for LC-MS/MS Method Development:
-
Sample Preparation: Proper sample cleanup is essential to minimize interference from endogenous substances in biological matrices, thereby improving the specificity and sensitivity of the assay. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) can be employed.
-
Internal Standards: The use of a suitable internal standard is critical for accurate quantification. Ideally, a stable isotopically labeled version of the analyte should be used to compensate for matrix effects and variations in sample processing and instrument response.
-
Chromatographic Separation: Optimization of the HPLC method, including column chemistry, mobile phase composition, and gradient elution, is necessary to achieve good peak shape and separation from potential interferences.
-
Mass Spectrometry Detection: For quantitative analysis, Multiple Reaction Monitoring (MRM) is a common acquisition mode in tandem mass spectrometry, offering high selectivity and sensitivity.
Experimental Protocol: Quantification of this compound in a Biological Matrix using LC-MS/MS
This protocol outlines a general procedure for the quantification of this compound. Specific parameters will need to be optimized based on the physicochemical properties of this compound and the nature of the biological matrix.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with an appropriate organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer).
-
Loading: Load the pre-treated biological sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elution: Elute this compound from the cartridge using a stronger organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is often a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to this compound and its internal standard.
3. Data Analysis
-
Integrate the peak areas of this compound and the internal standard.
-
Calculate the peak area ratio.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The quantitative data obtained from the analysis of this compound should be summarized in a clear and structured table for easy comparison and interpretation.
| Parameter | Value |
| Linearity Range | [Specify Range, e.g., 1-1000 ng/mL] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | [Specify Value, e.g., 1 ng/mL] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Recovery | [Specify Percentage] |
Visualization of Experimental Workflow
A clear visualization of the experimental workflow can aid in understanding the entire analytical process.
Caption: Workflow for this compound analysis.
It is important to note that the successful application of these methods requires careful validation according to regulatory guidelines to ensure the reliability and accuracy of the results. The protocols provided should be considered as a starting point and may require significant optimization for specific applications.
Application Notes and Protocols for In Vivo Imaging Techniques
Topic: R 57720 for in vivo imaging techniques
Audience: Researchers, scientists, and drug development professionals.
Following a comprehensive search, information regarding a specific compound designated "this compound" for use in in vivo imaging techniques could not be located in the available scientific literature and public databases. It is possible that "this compound" is an internal development code, a precursor compound not yet widely reported, or a misidentified designation.
Without specific information on the molecular structure, mechanism of action, and biological targets of this compound, it is not possible to provide detailed application notes, experimental protocols, quantitative data summaries, or signaling pathway diagrams as requested.
To fulfill the user's request, further details on the compound are necessary, such as:
-
Chemical Name or IUPAC Name: The systematic name of the compound.
-
Chemical Structure: The molecular formula and arrangement of atoms.
-
Biological Target(s): The specific protein, receptor, or pathway the compound interacts with.
-
Therapeutic Area or Research Focus: The disease or biological process being investigated.
-
Any known publications or patents referencing this compound.
Once more specific information is available, the following sections can be developed to provide comprehensive guidance for researchers.
General Framework for Application Notes and Protocols for a Novel In Vivo Imaging Agent
Should information on this compound become available, the following structure would be utilized to create the requested detailed application notes and protocols.
Introduction
-
Compound Profile: Overview of the compound, including its chemical class, molecular weight, and key physicochemical properties.
-
Mechanism of Action: Description of how the compound interacts with its biological target(s) and the resulting physiological effects that are visualized through imaging.
-
Principle of Imaging Application: Explanation of how the compound's properties (e.g., fluorescence, radiolabeling) enable in vivo visualization and what biological processes can be monitored.
Quantitative Data Summary
This section would present key quantitative data from preclinical studies in a structured tabular format for easy comparison.
Table 1: Pharmacokinetic Profile of [Compound Name]
| Parameter | Value | Species/Model | Administration Route | Reference |
|---|---|---|---|---|
| Half-life (t½) | ||||
| Peak Plasma Conc. (Cmax) | ||||
| Time to Peak Conc. (Tmax) | ||||
| Area Under the Curve (AUC) |
| Bioavailability | | | | |
Table 2: Biodistribution Data of [Compound Name]
| Organ/Tissue | % Injected Dose/gram (%ID/g) at 1h | % Injected Dose/gram (%ID/g) at 4h | % Injected Dose/gram (%ID/g) at 24h | Reference |
|---|---|---|---|---|
| Blood | ||||
| Tumor | ||||
| Liver | ||||
| Kidneys | ||||
| Spleen | ||||
| Muscle |
| Brain | | | | |
Table 3: In Vivo Imaging Parameters and Outcomes
| Imaging Modality | Animal Model | [Compound Name] Dose | Key Imaging Endpoint | Quantitative Result | Reference |
|---|---|---|---|---|---|
| PET | Tumor-to-Muscle Ratio | ||||
| SPECT | Standardized Uptake Value (SUV) | ||||
| Fluorescence Imaging | Mean Fluorescence Intensity |
| MRI | | | T1/T2 Relaxation Time | | |
Experimental Protocols
Detailed methodologies for key experiments would be provided, following established guidelines for reporting in vivo experiments.[1][2]
Protocol 1: General Procedure for In Vivo Fluorescence Imaging
-
Animal Handling and Preparation:
-
Acclimatize animals to laboratory conditions for at least one week prior to imaging.
-
Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).
-
Monitor the animal's vital signs, including respiration rate and body temperature, throughout the procedure.[3]
-
-
Compound Administration:
-
Prepare the imaging agent solution in a sterile, biocompatible vehicle (e.g., saline, PBS with a solubilizing agent).
-
Administer the compound via the desired route (e.g., intravenous, intraperitoneal). The dosage should be based on prior dose-finding studies.
-
-
Image Acquisition:
-
Position the animal in the imaging system.
-
Select the appropriate excitation and emission filters for the fluorophore.
-
Acquire images at multiple time points post-injection to determine the optimal imaging window.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the target tissue and control tissues.
-
Quantify the fluorescence signal intensity within each ROI.
-
Calculate metrics such as the target-to-background ratio.
-
Protocol 2: Procedure for Radiolabeled Compound Imaging (PET/SPECT)
-
Radiolabeling and Quality Control:
-
Describe the radiolabeling procedure for the compound.
-
Perform quality control checks to determine radiochemical purity and specific activity.
-
-
Animal Preparation and Compound Administration:
-
Follow the animal handling procedures outlined in Protocol 1.
-
Administer a known amount of the radiolabeled compound, typically via intravenous injection.
-
-
PET/CT or SPECT/CT Imaging:
-
Acquire a CT scan for anatomical reference.
-
Perform a dynamic or static PET/SPECT scan over the desired time frame.
-
Reconstruct the images using appropriate algorithms.
-
-
Image Analysis:
-
Co-register the PET/SPECT and CT images.
-
Draw ROIs on the fused images to quantify radiotracer uptake in various organs.
-
Calculate the Standardized Uptake Value (SUV) or the percentage of injected dose per gram of tissue (%ID/g).
-
Signaling Pathways and Experimental Workflows
This section would feature diagrams created using Graphviz to visualize signaling pathways and experimental workflows.
Signaling Pathway Example (Hypothetical)
References
- 1. Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines - Guidance for the Description of Animal Research in Scientific Publications - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Animal Research: Reporting In Vivo Experiments: The ARRIVE guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of in vivo imaging techniques to monitor therapeutic efficiency of PLX4720 in an experimental model of microsatellite instable colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of R 57720
Disclaimer: The compound "R 57720" could not be definitively identified through publicly available scientific literature and chemical databases. The following information is provided as a representative standard operating procedure (SOP) and application note for a hypothetical compound, herein referred to as "this compound," based on common laboratory practices for the synthesis and handling of research chemicals. The experimental protocols and data presented are illustrative examples and should be adapted based on the actual properties of the compound being used.
Introduction
This document provides a detailed standard operating procedure for the preparation and handling of the hypothetical research compound this compound. Additionally, it includes example protocols for its application in cell-based assays and illustrates its hypothetical mechanism of action. This guide is intended for researchers, scientists, and drug development professionals.
Compound Profile: Hypothetical this compound
For the purpose of this document, we will assume "this compound" is a small molecule inhibitor of the Wnt/β-catenin signaling pathway.
| Parameter | Value |
| IUPAC Name | (Hypothetical) 2-((4-methylpiperazin-1-yl)methyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)aniline |
| Molecular Formula | C21H24N6 |
| Molecular Weight | 372.46 g/mol |
| CAS Number | Not Available |
| Purity | ≥98% (by HPLC) |
| Solubility | Soluble in DMSO (≥50 mg/mL), sparingly soluble in ethanol, insoluble in water. |
| Storage | Store at -20°C, protect from light. |
Standard Operating Procedure for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of the hypothetical compound this compound in Dimethyl Sulfoxide (DMSO).
3.1. Materials and Equipment
-
Hypothetical this compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
3.2. Procedure
-
Pre-weighing Preparation: Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 15 minutes to prevent condensation.
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 3.72 mg of this compound powder into the tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Cap the tube tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional): If the stock solution is to be used in sterile cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
3.3. Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Experimental Protocols
The following are example protocols for utilizing the hypothetical this compound in a research setting.
4.1. In Vitro Wnt/β-catenin Pathway Inhibition Assay
This protocol describes a luciferase reporter assay to quantify the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.
4.1.1. Experimental Workflow
4.1.2. Methodology
-
Cell Seeding: Seed HEK293T cells transiently transfected with a TCF/LEF-responsive luciferase reporter (TOPFlash) and a constitutively active Renilla luciferase control plasmid into a 96-well plate at a density of 2 x 10^4 cells per well.
-
Cell Adhesion: Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Prepare serial dilutions of the this compound stock solution in cell culture medium.
-
Aspirate the old medium from the cells and add fresh medium containing Wnt3a conditioned media (to stimulate the pathway) and the desired concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM). Include appropriate vehicle (DMSO) and unstimulated controls.
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Measurement:
-
Aspirate the medium and lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the Wnt3a-stimulated, vehicle-treated control.
4.1.3. Hypothetical Data
| Concentration of this compound (nM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| 0 (Unstimulated) | 100 ± 15 | 100 |
| 0 (Wnt3a + Vehicle) | 1000 ± 50 | 0 |
| 0.1 | 950 ± 45 | 5 |
| 1 | 750 ± 30 | 25 |
| 10 | 520 ± 25 | 48 |
| 100 | 150 ± 20 | 85 |
| 1000 | 110 ± 10 | 89 |
Signaling Pathway
The hypothetical this compound acts as an inhibitor of the canonical Wnt signaling pathway.
In this hypothetical pathway, this compound inhibits the function of Dishevelled (Dsh), a key scaffold protein in the Wnt signaling cascade. This inhibition prevents the downstream stabilization of β-catenin, leading to its degradation and subsequent downregulation of target gene expression.
Application Notes and Protocols for Metolazone (R 57720) in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Metolazone (B1676511) (also known as R 57720 or SR 720-22), a quinazoline-based diuretic, in combination with other compounds. The primary focus is on its synergistic effects with loop diuretics and its application in overcoming diuretic resistance. Additionally, its interaction with other classes of drugs is discussed.
Combination with Loop Diuretics (e.g., Furosemide)
The combination of Metolazone with a loop diuretic, such as furosemide (B1674285), is a well-established strategy to manage refractory edema in conditions like congestive heart failure and renal disease. This approach, known as sequential nephron blockade, targets different segments of the nephron to produce a potent diuretic effect.[1][2]
Mechanism of Action
Loop diuretics inhibit the Na-K-2Cl cotransporter in the thick ascending limb of the Loop of Henle, leading to a significant increase in sodium and water excretion.[1] Chronic use of loop diuretics can lead to hypertrophy and increased sodium reabsorption in the distal convoluted tubule (DCT), diminishing their effectiveness—a phenomenon known as diuretic resistance.[1] Metolazone acts on the DCT by inhibiting the Na-Cl cotransporter (NCC), thus blocking this compensatory sodium reabsorption.[3] This sequential blockade results in a synergistic diuretic and natriuretic response.[1][2]
Experimental Protocols
Objective: To assess the diuretic and natriuretic effects of co-administering Metolazone and furosemide in rats.
Animal Model: Male Wistar rats (250-300g).[2]
Materials:
-
Metolazone
-
Furosemide
-
Vehicle (e.g., Tris buffer)[4]
-
Metabolic cages for urine collection
-
Flame photometer or ion-selective electrodes for electrolyte analysis
-
Blood collection supplies
Procedure:
-
Acclimatization: House rats in individual metabolic cages for at least 3 days to acclimatize. Provide free access to standard chow and water.[2]
-
Baseline Measurements: The day before the experiment, collect 24-hour urine to determine baseline volume and electrolyte (Na+, K+, Cl-) excretion. Record baseline body weight.[2]
-
Animal Grouping (Example):
-
Drug Administration: Administer the respective treatments via intraperitoneal injection or oral gavage.[2][4]
-
Urine Collection: Collect urine at predetermined intervals (e.g., 0-6 hours and 6-24 hours) after drug administration.[2]
-
Sample Analysis:
-
Data Analysis: Compare the changes in urine volume and electrolyte excretion from baseline for each treatment group.
Objective: To determine the inhibitory effect of Metolazone on NCC activity in a renal cell line.
Cell Line: Murine distal convoluted tubule cell line (mpkDCT), which endogenously expresses NCC.[3]
Materials:
-
mpkDCT cells
-
Cell culture medium (e.g., DMEM/F12) and supplements
-
Transwell inserts
-
²²Na+ (radioisotope)
-
Uptake buffer
-
Stop solution (ice-cold)
-
Scintillation counter
Procedure:
-
Cell Culture: Culture mpkDCT cells on Transwell inserts to allow for polarization and expression of transporters on the apical membrane.
-
²²Na+ Uptake Assay:
-
Wash the cells with uptake buffer.
-
Incubate the cells with uptake buffer containing ²²Na+ and varying concentrations of Metolazone for a defined period (e.g., 20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold stop solution.
-
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine NCC-specific uptake by subtracting the uptake in the presence of a saturating concentration of a known NCC inhibitor from the total uptake.
-
Plot the percentage of inhibition against the log concentration of Metolazone to calculate the half-maximal inhibitory concentration (IC50).
-
Data Presentation
Table 1: Effects of Metolazone and Furosemide Combination on Diuresis and Natriuresis in Rats
| Treatment Group | Dose (mg/kg) | 24-hour Urine Output (mL) | 24-hour Sodium Excretion (µmol) |
| Vehicle (Tris buffer) | - | 9 ± 1 | 1746 ± 369 |
| Metolazone | 2 | 16 ± 3 | 4448 ± 1218 |
| Furosemide | 4 | 14 ± 2 | 2884 ± 1512 |
| Furosemide | 6 | 17 ± 2 | 3893 ± 1547 |
| Metolazone + Furosemide | 4 + 4 | 21 ± 1 | 6846 ± 2268 |
Data adapted from a study in Sprague Dawley rats.[4] Values are presented as mean ± standard deviation.
Signaling Pathway and Workflow Diagrams
Combination with Potassium-Sparing Diuretics (e.g., Spironolactone)
Metolazone is also used in combination with potassium-sparing diuretics like spironolactone (B1682167) for the treatment of hypertension.[5]
Mechanism of Action
Metolazone promotes the excretion of sodium, chloride, and water, which can also lead to potassium loss.[5] Spironolactone is an aldosterone (B195564) antagonist that acts on the distal tubules to increase sodium excretion while conserving potassium. The combination helps to balance electrolyte levels, particularly preventing hypokalemia that can be induced by Metolazone alone.[5][6]
Clinical Data
Table 2: Effects of Metolazone and Spironolactone Combination in Patients with Cirrhosis or Nephrotic Syndrome
| Treatment | Daily Dose | Change in Body Weight (kg) | Change in Urinary Sodium (mEq/24h) | Change in Serum Potassium (mEq/L) |
| Metolazone | 5-40 mg | -3.6 | +85 | -0.5 |
| Spironolactone | 100 mg | -0.5 | +10 | +0.2 |
| Metolazone + Spironolactone | 5-40 mg + 100 mg | -5.9 | +120 | No significant change |
Data adapted from a clinical trial in 18 patients.[6]
Interaction with the Pregnane (B1235032) X Receptor (PXR)
Recent studies have identified Metolazone as an activator of the human pregnane X receptor (hPXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters.[1]
Mechanism of Action
Metolazone binds to the ligand-binding pocket of hPXR, leading to the recruitment of co-activators such as SRC-1.[1] This activation of hPXR induces the expression of cytochrome P450 3A4 (CYP3A4) and the multidrug-resistance protein 1 (MDR1).[1] This interaction is significant as it can lead to drug-drug interactions when Metolazone is co-administered with other drugs that are substrates of CYP3A4 or MDR1.[1]
Experimental Protocol
Objective: To determine if a compound activates hPXR using a luciferase reporter assay.
Cell Line: HEK293T or HepG2 cells.[1]
Materials:
-
HEK293T or HepG2 cells
-
hPXR expression vector
-
CYP3A4 promoter-driven luciferase reporter vector
-
Transfection reagent
-
Metolazone (as a positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture cells in appropriate media.
-
Co-transfect the cells with the hPXR expression vector and the CYP3A4-luciferase reporter vector.
-
-
Compound Treatment:
-
After transfection, treat the cells with varying concentrations of the test compound and Metolazone (positive control) for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Signaling Pathway Diagram
Other Drug Interactions
Metolazone can interact with various other classes of drugs. These interactions can be pharmacodynamic (related to the drug's mechanism of action) or pharmacokinetic (affecting the drug's absorption, distribution, metabolism, or excretion).
Table 3: Summary of Potential Drug Interactions with Metolazone
| Interacting Drug Class | Potential Effect | Mechanism |
| Other Antihypertensives | Increased hypotensive effect | Additive pharmacodynamic effect |
| NSAIDs | Decreased diuretic and antihypertensive effect | Inhibition of prostaglandin (B15479496) synthesis |
| Digitalis Glycosides | Increased risk of digitalis toxicity | Diuretic-induced hypokalemia |
| Corticosteroids, ACTH | Increased risk of hypokalemia | Additive potassium-lowering effects |
| Lithium | Increased risk of lithium toxicity | Decreased renal clearance of lithium |
| Antidiabetic agents | Decreased hypoglycemic effect | Metolazone-induced hyperglycemia |
This table provides a general overview. Clinicians and researchers should consult comprehensive drug interaction databases for specific information.
References
- 1. Thiazide-like diuretic drug metolazone activates human pregnane X receptor to induce cytochrome 3A4 and multidrug-resistance protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thiazide-like diuretic drug metolazone activates human pregnane X receptor to induce cytochrome 3A4 and multidrug-resistance protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The evaluation of the diuretic action of parenteral formulations of metolazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. reference.medscape.com [reference.medscape.com]
Best Practices for the Storage and Handling of R 57720: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental antiepileptic drug R 57720 (CAS No. 98164-11-5), developed by Janssen Pharmaceutica. The following information is intended to ensure the safe handling, proper storage, and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented in Table 1. This information is critical for the proper handling and storage of the compound.
Table 1: Chemical and Physical Data for this compound
| Property | Value | Source |
| CAS Number | 98164-11-5 | Chemical Supplier Catalogs |
| Storage Temperature | -20°C | Chemical Supplier Catalogs |
| Solubility | Data not available | N/A |
| Stability | Data not available | N/A |
Storage and Handling
Proper storage and handling of this compound are essential to maintain its integrity and ensure the safety of laboratory personnel.
Storage
This compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Long-term stability data is not currently available; therefore, it is recommended to use the compound as soon as possible after receipt.
Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on its intended use as a neuroactive compound and general laboratory safety practices, the following handling precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Aerosol Generation: Avoid actions that could generate dust or aerosols. If working with a powdered form, use appropriate containment procedures.
-
Disposal: Dispose of waste containing this compound in accordance with all applicable federal, state, and local regulations for chemical waste.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, based on its characterization as an antiepileptic agent, the following general methodologies can be adapted for its study.
In Vivo Anticonvulsant Activity Assessment
The anticonvulsant effects of this compound can be evaluated in rodent models of epilepsy. A common model is the pentylenetetrazol (PTZ)-induced seizure model.
Protocol: PTZ-Induced Seizure Model in Rats
-
Animals: Use adult male Wistar or Sprague-Dawley rats. Acclimate the animals to the laboratory environment for at least one week before the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle. The choice of vehicle will depend on the solubility of the compound, which needs to be determined empirically.
-
Drug Administration: Administer this compound or the vehicle control to the animals via the desired route (e.g., intraperitoneal injection).
-
Seizure Induction: After a predetermined pretreatment time, administer a convulsive dose of PTZ (e.g., 60-80 mg/kg, i.p.).
-
Observation: Immediately after PTZ injection, observe the animals for seizure activity. Record parameters such as the latency to the first seizure, the severity of seizures (using a standardized scoring system), and the duration of seizures.
-
Data Analysis: Compare the seizure parameters between the this compound-treated groups and the vehicle control group using appropriate statistical methods.
Workflow for In Vivo Anticonvulsant Testing
Caption: Workflow for assessing the in vivo anticonvulsant activity of this compound.
Signaling Pathways
The precise mechanism of action and the signaling pathways modulated by this compound have not been elucidated in the available literature. Antiepileptic drugs typically exert their effects through one or more of the following mechanisms:
-
Modulation of voltage-gated ion channels (e.g., sodium, calcium, potassium channels).
-
Enhancement of GABA-mediated inhibitory neurotransmission.
-
Attenuation of glutamate-mediated excitatory neurotransmission.
Further research, such as electrophysiological studies on neuronal ion channels and receptor binding assays, is required to determine the specific molecular targets of this compound.
Hypothesized Signaling Pathways for Antiepileptic Drugs
Caption: Potential molecular targets and signaling pathways for antiepileptic drugs.
Troubleshooting & Optimization
Troubleshooting R 57720 experimental variability
Welcome to the technical support center for R 57720. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experimental variability and to offer detailed protocols for the use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive kinase inhibitor with high selectivity for the hypothetical Kinase X, a key enzyme in the "Growth Factor Y Signaling Pathway." Its primary mechanism of action is the inhibition of the phosphorylation of downstream substrates by Kinase X, thereby modulating cellular proliferation and survival pathways.
Q2: I am observing high variability in my in vitro kinase assay results. What are the common causes?
High variability in kinase assays can arise from several factors. Key areas to investigate include:
-
Pipetting Accuracy: Ensure pipettes are calibrated, especially for small volumes.
-
Reagent Mixing: Inadequate mixing can cause concentration gradients. Thoroughly mix all components.
-
Compound Precipitation: this compound is soluble in organic solvents like DMSO but may precipitate in aqueous assay buffers at higher concentrations.
-
Solvent Concentration: Keep the final DMSO concentration low and consistent across all wells, as it can inhibit kinase activity.
-
Edge Effects: Evaporation from outer wells of a microplate can concentrate reagents. Avoid using these wells or fill them with buffer.
-
Incubation Time and Temperature: Inconsistent timing or temperature fluctuations can affect enzyme kinetics.[1]
Q3: My dose-response curves for this compound are inconsistent between experiments. How can I troubleshoot this?
Inconsistent dose-response curves are a common issue. Consider the following:
-
Enzyme Activity: Ensure the kinase enzyme is active. Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles.[1]
-
Substrate Quality: Verify the purity and correct sequence of your peptide substrate.
-
ATP Concentration: The ATP concentration can significantly impact IC50 values. Use a concentration that is appropriate for your specific kinase and assay format.[1]
-
Cell Passage Number: For cell-based assays, use a consistent and low passage number for your cells, as immortalized cells can yield inconsistent results.
Q4: I am seeing unexpected cellular toxicity at concentrations where I expect on-target effects. Could this be due to off-target effects?
Yes, unexpected toxicity can be an indicator of off-target effects. Other signs include:
-
The effective concentration in your cellular assay is much higher than its biochemical potency (IC50) for Kinase X.
-
The observed phenotype differs from what is seen with genetic knockdown (e.g., siRNA) of Kinase X.
-
A structurally different inhibitor for the same target produces a different phenotype.[2]
Q5: How can I confirm that the observed cellular effects are due to the inhibition of Kinase X?
To validate on-target activity, you can:
-
Rescue Experiments: Overexpress a resistant mutant of Kinase X and see if it reverses the effects of this compound.
-
Downstream Pathway Analysis: Measure the phosphorylation status of known downstream substrates of Kinase X (e.g., Substrate A/B) via Western blotting. A reduction in phosphorylation should correlate with this compound treatment.
-
Use of Structurally Unrelated Inhibitors: Confirm that other known inhibitors of Kinase X produce a similar biological phenotype.[2]
Troubleshooting Guides
Issue 1: No or Low Kinase Activity in In Vitro Assay
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Perform an autophosphorylation assay to confirm the catalytic competence of your Kinase X enzyme.[3] Aliquot and store the enzyme at -80°C to prevent degradation from multiple freeze-thaw cycles.[1] |
| Suboptimal Assay Conditions | Optimize buffer pH, temperature, and incubation time for Kinase X.[3] |
| Incorrect Reagent Concentrations | Titrate the enzyme, substrate, and ATP concentrations to find the optimal range for a robust signal.[3] |
| Reagent Quality | Use fresh, high-purity ATP and substrate. Ensure proper storage of all reagents.[3] |
Issue 2: High Background Signal in Cellular Assays
| Potential Cause | Troubleshooting Step |
| Autofluorescence of this compound | If using a fluorescence-based readout, check for intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay. |
| Non-specific Antibody Binding | If using antibody-based detection (e.g., Western blot, ELISA), optimize antibody concentrations and blocking conditions. |
| Cellular Stress | High concentrations of DMSO or the compound itself can induce stress responses. Keep the final DMSO concentration below 0.5%. |
| Contamination | Ensure cell cultures are free from microbial contamination, which can interfere with assay readouts. |
Experimental Protocols
Protocol 1: In Vitro Kinase X Assay
Objective: To determine the IC50 of this compound against Kinase X.
Methodology:
-
Prepare Reagents:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Kinase X: Prepare a 2X working solution in Kinase Buffer.
-
Substrate A (peptide): Prepare a 2X working solution in Kinase Buffer.
-
ATP: Prepare a 2X working solution in Kinase Buffer.
-
This compound: Prepare a serial dilution in 100% DMSO, then dilute into Kinase Buffer to create a 4X working solution.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of 4X this compound solution or DMSO control to each well.
-
Add 5 µL of 2X Kinase X solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a 2X ATP/Substrate A mixture.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 20 µL of stop buffer.
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader. The signal intensity will be proportional to Kinase X activity.[3]
-
Calculate the percent inhibition for each concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50.
-
Protocol 2: Cellular Assay for Kinase X Target Engagement
Objective: To confirm that this compound inhibits the phosphorylation of Substrate B in a cellular context.
Methodology:
-
Cell Culture:
-
Plate cells (e.g., HEK293) in a 6-well plate and grow to 80-90% confluency.
-
-
Compound Treatment:
-
Treat cells with varying concentrations of this compound (or DMSO as a vehicle control) for 2 hours.
-
-
Growth Factor Stimulation:
-
Stimulate the cells with Growth Factor Y for 15 minutes to activate the Kinase X pathway.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.[1]
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with primary antibodies against phospho-Substrate B and total Substrate B.
-
Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.
-
Quantify the band intensities to determine the ratio of phosphorylated to total Substrate B.
-
Visualizations
Caption: Signaling pathway of Growth Factor Y, illustrating the inhibitory action of this compound on Kinase X.
Caption: A logical workflow for troubleshooting experimental variability with this compound.
References
Technical Support Center: Optimizing R59022 Concentration for Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diacylglycerol kinase (DGK) inhibitor, R59022. Our goal is to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for R59022?
A1: R59022 is an inhibitor of diacylglycerol kinase (DGK). DGK is an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). By inhibiting DGK, R59022 leads to an intracellular accumulation of DAG. DAG is a critical second messenger that activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, influencing numerous cellular processes.[1][2]
Q2: What is a good starting concentration for R59022 in cell culture experiments?
A2: The optimal concentration of R59022 is highly dependent on the cell line and the specific biological question being investigated. For initial experiments, a dose-response curve is recommended. A common starting range for R59022 is between 1 µM and 30 µM. The half-maximal inhibitory concentration (IC50) for DGK is approximately 2.8 µM.[3] In many cell-based assays, concentrations around 10 µM have been shown to be effective.[4][5][6]
Q3: How should I dissolve and store R59022?
A3: R59022 is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO (e.g., 50 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7][8] When preparing your working concentration, dilute the stock solution into your culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular stress or toxicity.
Q4: How can I verify that R59022 is inhibiting DGK and activating PKC in my cells?
A4: To confirm the on-target effect of R59022, you can perform a Western blot analysis to assess the phosphorylation status of known PKC substrates. An increase in the phosphorylation of these substrates upon R59022 treatment would indicate PKC activation.[5][9] Additionally, you can measure the intracellular levels of diacylglycerol (DAG), which are expected to increase with R59022 treatment.
Q5: What are the potential off-target effects of R59022?
A5: While R59022 is a widely used DGK inhibitor, it is important to be aware of potential off-target effects. Some studies have shown that R59022 and its analogs can also act as serotonin (B10506) receptor antagonists.[10] Therefore, it is crucial to include appropriate controls in your experiments to account for any potential off-target effects. This may include using a structurally different DGK inhibitor or performing experiments in cell lines with altered serotonin receptor expression.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at expected concentrations | - The cell line may be insensitive to DGK inhibition. - The inhibitor may have degraded due to improper storage. - The concentration used may be too low for the specific cell type or experimental conditions. | - Confirm DGK expression in your cell line. - Prepare a fresh stock solution of R59022. - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM). |
| High levels of cell death, even at low concentrations | - The cell line is highly sensitive to the inhibition of the DGK-PKC pathway. - The inhibitor is exhibiting off-target cytotoxic effects. - The concentration of the DMSO solvent is too high. | - Reduce the concentration range in your dose-response experiments. - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold. - Ensure the final DMSO concentration in the culture medium is at or below 0.1%. |
| Inconsistent results between experiments | - Variability in cell seeding density. - Inconsistent dilution of the inhibitor. - High passage number of the cell line, leading to phenotypic drift. | - Maintain consistent cell seeding densities for all experiments. - Prepare fresh dilutions of R59022 for each experiment from a reliable stock. - Use cells with a low and consistent passage number. |
| Precipitation of R59022 in the culture medium | - The solubility limit of R59022 in the aqueous medium has been exceeded. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, while remaining non-toxic to the cells. - Briefly warm the stock solution and vortex before diluting into the medium. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of R59022
| Parameter | Value | System | Reference |
| IC50 (DGK) | 2.8 ± 1.5 µM | Human red blood cell membranes | [3] |
| IC50 (OAG phosphorylation) | 3.8 ± 1.2 µM | Intact human platelets | [3] |
| ED50 (DGKα inhibition) | ~25 µM | In vitro enzyme assay | [11] |
Table 2: Experimentally Effective Concentrations of R59022
| Concentration | Cell/System Type | Observed Effect | Reference |
| 10 µM | Human platelets | Potentiation of secretion and aggregation | [5][6] |
| 10 µM | Glioblastoma cells | Induction of apoptosis | [4] |
| 30 µM | Chromaffin cells | Increased noradrenaline release | [8] |
| 40 µM | HeLa and U87 cells | Activation of PKC | [8] |
| 10 - 30 µM | MIN6 cells | Modulation of glucose-induced insulin (B600854) secretion | [12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of R59022 on a specific cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of R59022 in your cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 for cytotoxicity.
Western Blot for PKC Substrate Phosphorylation
This protocol is to confirm the activation of PKC by R59022.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of R59022 for the desired time. Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay such as the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a phosphorylated PKC substrate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative increase in PKC substrate phosphorylation. Normalize to a loading control like β-actin or GAPDH.
Visualizations
Caption: Signaling pathway showing R59022 inhibition of DGK.
Caption: Experimental workflow for optimizing R59022 concentration.
References
- 1. Association of diacylglycerol kinase ζ with protein kinase C α: spatial regulation of diacylglycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. A diacylglycerol kinase inhibitor, R59022, potentiates secretion by and aggregation of thrombin-stimulated human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A diacylglycerol kinase inhibitor, R59022, potentiates secretion by and aggregation of thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. researchgate.net [researchgate.net]
Overcoming R 57720 solubility issues in vitro
Disclaimer: The compound "R 57720" could not be definitively identified from publicly available resources. It is likely an internal designation for a research compound. The following guide provides established, general-purpose strategies for overcoming solubility issues with poorly soluble compounds in in vitro settings, using "this compound" as a placeholder.
This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting advice, frequently asked questions, and detailed protocols to help you manage compound solubility in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step when encountering a new, poorly soluble compound like this compound?
A1: The first step is to gather all available information on the compound's physicochemical properties. If a datasheet is available, look for solubility information, pKa, and logP values. If not, a logical first step is to test solubility in a small range of common, biocompatible organic solvents.
Q2: Which organic solvent should I choose for my initial stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for initial stock solutions due to its powerful solubilizing ability and compatibility with most cell-based assays at low final concentrations (typically <0.5%). Other options include ethanol, dimethylformamide (DMF), and methanol. The choice depends on the compound's specific chemistry and the tolerance of the experimental system.
Q3: My this compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture medium. What should I do?
A3: This is a common issue. Precipitation occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. To address this, you can try:
-
Lowering the final concentration: Your experiment might still be viable at a lower, more soluble concentration.
-
Using a different solvent system: A co-solvent system (e.g., DMSO and Pluronic F-127) might improve solubility.
-
Warming the solution: Gently warming the aqueous medium (e.g., to 37°C) before adding the compound stock can sometimes help, but be cautious of compound stability at higher temperatures.
-
Checking the pH: The pH of your buffer can significantly impact the solubility of ionizable compounds.
Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?
A4: As a general rule, the final concentration of DMSO in cell culture should be kept below 0.5% (v/v) to avoid solvent-induced toxicity or off-target effects. However, the sensitivity of different cell lines to DMSO can vary, so it is best to run a vehicle control experiment to determine the tolerance of your specific system.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound during your in vitro experiments.
Problem: Precipitate is visible after diluting the stock solution into my aqueous medium.
Question: Did you observe the precipitate immediately after dilution? Answer:
-
Yes, immediately: This indicates that the critical solubility limit in the aqueous medium was exceeded.
-
Action: Lower the final concentration of this compound. Prepare intermediate dilutions in a mixed solvent system before the final aqueous dilution.
-
-
No, after some time (e.g., hours in the incubator): This suggests the compound may be unstable or less soluble under the incubation conditions (e.g., temperature, pH changes due to cellular metabolism).
-
Action: Assess the stability of this compound under your experimental conditions. Consider reducing the incubation time or preparing fresh dilutions immediately before use.
-
Problem: My experimental results are inconsistent or not reproducible.
Question: Have you confirmed the solubility of this compound at the working concentration? Answer: Inconsistent results are often a sign of partial precipitation or aggregation, which is not always visible to the naked eye.
-
Action 1: Visual Inspection: Centrifuge your working solution at high speed (e.g., >10,000 x g) for 15 minutes. A visible pellet indicates precipitation.
-
Action 2: Dynamic Light Scattering (DLS): If available, use DLS to detect the presence of sub-visible aggregates.
-
Action 3: Dose-Response Curve: An unusually steep or flat dose-response curve can be indicative of solubility issues.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes a general method for preparing a stock solution of a poorly soluble compound in an organic solvent.
-
Weigh the Compound: Accurately weigh a small amount of this compound (e.g., 1-5 mg) using an analytical balance.
-
Solvent Selection: Based on available data or preliminary tests, select a suitable organic solvent (e.g., DMSO).
-
Dissolution: Add the solvent to the solid compound to achieve a high-concentration stock (e.g., 10-50 mM).
-
Aid Solubilization: If the compound does not dissolve readily, use one of the following methods:
-
Vortexing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes.
-
Gentle Warming: Warm the solution to 37°C in a water bath.
-
-
Visual Confirmation: Ensure the solution is clear and free of any visible particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparing Working Solutions in Aqueous Media
This protocol minimizes precipitation when diluting a non-aqueous stock solution.
-
Pre-warm Medium: Warm your cell culture medium or aqueous buffer to 37°C.
-
Serial Dilution: If a large dilution factor is required, perform a serial dilution of your stock solution in the same organic solvent to create an intermediate stock.
-
Final Dilution: Add the stock or intermediate stock solution to the pre-warmed medium drop-wise while vortexing or swirling the tube to ensure rapid mixing. This prevents localized high concentrations that can lead to precipitation.
-
Final Concentration: Ensure the final concentration of the organic solvent is within the acceptable limits for your assay (e.g., <0.5% DMSO).
-
Use Immediately: Use the freshly prepared working solution as soon as possible.
Data Presentation
The following tables illustrate how solubility data for a compound like this compound could be presented.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mM) | Temperature (°C) | Notes |
|---|---|---|---|
| DMSO | >50 | 25 | Clear solution |
| Ethanol | 10 | 25 | Requires vortexing |
| PBS (pH 7.4) | <0.01 | 25 | Insoluble |
| DMEM + 10% FBS | 0.05 | 37 | Precipitates above this concentration |
Table 2: Effect of Co-solvents on Aqueous Solubility of this compound
| Aqueous System | Co-solvent | Max Soluble Concentration of this compound (µM) |
|---|---|---|
| DMEM + 10% FBS | None | 0.05 |
| DMEM + 10% FBS | 0.1% Pluronic F-127 | 1 |
| DMEM + 10% FBS | 5% Solutol HS 15 | 5 |
Visualizations
Workflow for Preparing and Using Poorly Soluble Compounds
Caption: A typical workflow for handling poorly soluble compounds.
Troubleshooting Flowchart for Solubility Issues
Caption: A flowchart to diagnose and resolve solubility problems.
Generic Kinase Inhibitor Signaling Pathway
Caption: A hypothetical signaling pathway inhibited by this compound.
Technical Support Center: R 57720 Off-Target Effects and Mitigation Strategies
Disclaimer: Information regarding the specific off-target effects of a compound designated "R 57720" is not available in the public domain. The following technical support guide provides general strategies and protocols for identifying, characterizing, and mitigating off-target effects of small molecule inhibitors, which are broadly applicable to compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my experiments with this compound?
Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the function of proteins other than its intended therapeutic target.[1][2] These unintended interactions are a significant concern as they can lead to:
-
Cellular toxicity: Inhibition of essential cellular proteins can lead to cell death or other adverse effects.
-
Unpredictable side effects: In a therapeutic context, off-target effects can cause a range of unwanted side effects.[2]
It is crucial to identify and mitigate these effects to ensure the scientific validity of your research and the potential safety of a therapeutic candidate.[1][3]
Q2: I'm observing unexpected or inconsistent results in my cell-based assays with this compound. Could these be due to off-target effects?
Unexpected or inconsistent results are common indicators of potential off-target effects. Some signs to look for include:
-
High cytotoxicity at concentrations close to the effective dose.
-
Phenotypes that are inconsistent with the known function of the intended target.
-
Discrepancies between results obtained with this compound and other methods of target modulation (e.g., genetic knockdown/knockout).
-
Variability in results across different cell lines that cannot be explained by the expression levels of the intended target.
If you are observing any of these, it is advisable to initiate troubleshooting to investigate potential off-target activities.
Troubleshooting Guide: Investigating and Mitigating Off-Target Effects of this compound
This guide provides a systematic approach to identifying and minimizing the off-target effects of this compound in your experiments.
Step 1: Determine the Optimal Concentration of this compound
The first step in mitigating off-target effects is to use the lowest possible concentration of the inhibitor that still elicits the desired on-target effect.
Experimental Protocol: Dose-Response Curve
-
Cell Plating: Seed your cells of interest in a multi-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound. A common starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 µM). Include a vehicle control (e.g., DMSO).
-
Treatment: Treat the cells with the different concentrations of this compound and the vehicle control.
-
Incubation: Incubate the cells for a duration relevant to your assay.
-
Assay: Perform your primary functional assay (e.g., proliferation assay, western blot for a downstream marker of the target pathway).
-
Data Analysis: Plot the response as a function of the inhibitor concentration and determine the EC50 (half-maximal effective concentration).
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (nM) | On-Target Inhibition (%) | Cell Viability (%) |
| 10000 | 98 | 35 |
| 3333 | 95 | 52 |
| 1111 | 92 | 75 |
| 370 | 88 | 89 |
| 123 | 75 | 94 |
| 41 | 55 | 98 |
| 13.7 | 30 | 99 |
| 4.6 | 15 | 100 |
| 1.5 | 5 | 100 |
| 0.5 | 2 | 100 |
From this hypothetical data, a concentration range of 40-120 nM would be a good starting point for further experiments, as it provides significant on-target inhibition with minimal impact on cell viability.
Step 2: Profile the Kinase Specificity of this compound
If this compound is a kinase inhibitor, performing a kinase screen is a direct way to identify its off-target binding partners.
Experimental Protocol: Kinase Profiling
-
Compound Submission: Submit this compound to a commercial kinase profiling service. These services typically test the compound at one or two fixed concentrations against a large panel of kinases.
-
Data Analysis: The service will provide data on the percent inhibition of each kinase at the tested concentrations. Analyze this data to identify kinases that are significantly inhibited by this compound.
Table 2: Hypothetical Kinase Profiling Results for this compound (at 1 µM)
| Kinase | On-Target/Off-Target | Inhibition (%) |
| Target Kinase A | On-Target | 95 |
| Off-Target Kinase X | Off-Target | 88 |
| Off-Target Kinase Y | Off-Target | 75 |
| Off-Target Kinase Z | Off-Target | 45 |
This hypothetical data suggests that this compound has significant off-target activity against Kinase X and Kinase Y.
Step 3: Validate Off-Target Engagement in Cells
Once potential off-targets are identified, it is crucial to confirm that this compound engages these targets within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture your cells of interest and treat them with this compound at a relevant concentration or with a vehicle control.
-
Heating: Heat the intact cells or cell lysates at a range of temperatures. Target engagement by the inhibitor will stabilize the protein, making it more resistant to thermal denaturation.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Quantify the amount of the target and potential off-target proteins remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Workflow for Investigating Off-Target Effects
Caption: A workflow for troubleshooting suspected off-target effects of this compound.
Step 4: Use Orthogonal Approaches for Target Validation
To confirm that the observed phenotype is due to the inhibition of the intended target and not an off-target, use methods that are independent of the small molecule inhibitor.
Experimental Protocol: CRISPR-Cas9 Mediated Target Knockout
-
Guide RNA Design: Design and clone guide RNAs (gRNAs) targeting the gene of your intended target.
-
Transfection and Selection: Transfect your cells with a Cas9 nuclease and the gRNAs. Select for cells that have been successfully transfected.
-
Clonal Isolation and Validation: Isolate single-cell clones and validate the knockout of the target gene by sequencing and Western blotting.
-
Phenotypic Analysis: Perform your primary functional assay on the knockout clones and compare the results to cells treated with this compound. If the phenotype of the knockout cells matches the phenotype of the cells treated with this compound, it provides strong evidence that the effect of the compound is on-target.
Signaling Pathway: On-Target vs. Off-Target Effects
Caption: On-target vs. off-target effects of this compound.
By following these troubleshooting and validation steps, researchers can gain a clearer understanding of the on- and off-target activities of this compound, leading to more robust and reliable experimental outcomes.
References
Technical Support Center: Enhancing the Bioavailability of R 57720
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of R 57720, a hypothetical compound with low aqueous solubility. Our aim is to offer practical guidance and detailed methodologies to improve its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The primary challenge is typically its low aqueous solubility, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption. Other factors may include poor permeability across the intestinal epithelium, first-pass metabolism in the liver, and potential efflux by transporters like P-glycoprotein.
Q2: What initial steps should be taken to assess the bioavailability of this compound?
A2: A preliminary assessment should involve in vitro characterization of its physicochemical properties, including solubility at different pH values and permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). In vivo pharmacokinetic (PK) studies in animal models (e.g., rats or mice) are then crucial to determine key parameters such as Cmax, Tmax, AUC, and ultimately, absolute bioavailability.
Q3: Can different salt forms of this compound improve its bioavailability?
A3: Yes, creating different salt forms is a common and often effective strategy. Salts of weakly acidic or basic compounds can exhibit significantly higher aqueous solubility and dissolution rates compared to the free form. It is recommended to screen a variety of pharmaceutically acceptable salts to identify the optimal form.
Q4: What formulation strategies can be employed to enhance the bioavailability of this compound?
A4: Several formulation strategies can be effective. These include:
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can prevent crystallization and enhance dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve solubility and absorption.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution(s) |
| Low Cmax and AUC in preclinical PK studies | Poor dissolution of this compound in the GI tract. | - Evaluate different salt forms of the compound. - Consider micronization or nano-sizing of the API. - Formulate as an amorphous solid dispersion or a lipid-based system. |
| High variability in plasma concentrations between subjects | Inconsistent dissolution; food effects. | - Administer the formulation with a standardized meal to assess food effects. - Optimize the formulation to ensure consistent drug release. |
| Apparent high oral bioavailability (>100%) | Potential analytical interference or underestimation of IV clearance. | - Re-validate the analytical method to check for interfering metabolites. - Conduct a thorough investigation of the intravenous pharmacokinetics.[1] |
| Poor in vitro-in vivo correlation (IVIVC) | Complex absorption process not captured by simple dissolution tests. | - Develop more biorelevant dissolution methods that mimic GI conditions. - Investigate potential involvement of transporters or gut wall metabolism. |
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion of this compound
Objective: To prepare an amorphous solid dispersion of this compound to improve its dissolution rate and bioavailability.
Materials:
-
This compound
-
Polyvinylpyrrolidone/vinyl acetate (B1210297) copolymer (PVP/VA 64)
-
Dichloromethane (DCM)
-
Methanol
-
Rotary evaporator
-
High-vacuum pump
Methodology:
-
Dissolve this compound and PVP/VA 64 in a 1:3 ratio (w/w) in a 1:1 mixture of DCM and methanol.
-
The resulting solution is subjected to rotary evaporation at 40°C to remove the solvents.
-
The resulting solid film is further dried under high vacuum for 24 hours to remove any residual solvent.
-
The dried product is then milled and sieved to obtain a fine powder.
-
Characterize the solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a novel formulation of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound formulation
-
Intravenous (IV) solution of this compound
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast the rats overnight prior to dosing.
-
Divide the rats into two groups: one for oral administration and one for IV administration.
-
For the oral group, administer the this compound formulation via oral gavage at a dose of 10 mg/kg.
-
For the IV group, administer the this compound solution via the tail vein at a dose of 1 mg/kg.
-
Collect blood samples from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate the absolute oral bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: A workflow for improving the bioavailability of this compound.
Caption: A simplified hypothetical signaling pathway for this compound.
References
Technical Support Center: R 57720-Based Assays
Answering your request, here is a technical support center with troubleshooting guides and FAQs for R 57720-based assays.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common pitfalls and troubleshooting strategies for assays involving the diacylglycerol kinase (DGK) inhibitor, this compound.
Understanding the Mechanism of Action of this compound
This compound is a chemical inhibitor of diacylglycerol kinase (DGK). DGK is a critical enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA).[1][2][3] Both DAG and PA are important second messengers in cellular signaling. By inhibiting DGK, this compound leads to an accumulation of DAG and a reduction in PA.[1][4] A primary consequence of elevated DAG levels is the sustained activation of protein kinase C (PKC), which in turn modulates a wide array of cellular processes including cell proliferation, gene expression, and apoptosis.[5][6][7]
Understanding this mechanism is key to designing robust experiments and correctly interpreting the resulting data.
References
- 1. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. Diacylglycerol kinase - Wikipedia [en.wikipedia.org]
- 4. A diacylglycerol kinase inhibitor, R59022, potentiates secretion by and aggregation of thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Protein kinase C - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability of Research Compounds in Long-Term Experiments
Disclaimer: No specific public information could be found for a compound designated "R 57720." The following technical support guide provides a generalized framework based on established scientific principles for assessing the stability of research compounds, referred to herein as "Compound X," in long-term experiments. This guide is intended for researchers, scientists, and drug development professionals and should be adapted to the specific properties of the molecule under investigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of a long-term stability study?
A1: The primary goal is to evaluate how the physical, chemical, biological, and microbiological characteristics of a substance vary over time under the influence of various environmental factors such as temperature, humidity, and light. These studies are crucial for determining recommended storage conditions, re-test periods, and shelf life. The insights gained are fundamental to ensuring the integrity and reliability of experimental results.[1][2][3]
Q2: How should I design a long-term stability experiment for Compound X?
A2: A well-designed long-term stability study should include:
-
A clear protocol: This should detail the storage conditions, testing frequency, and analytical methods to be used.
-
Multiple storage conditions: At a minimum, this should include the intended long-term storage temperature, as well as accelerated conditions (higher temperature/humidity) to predict stability over a shorter period.
-
Appropriate time points: Testing should be frequent enough to detect changes in the compound's properties over time.
-
Control samples: Freshly prepared samples of Compound X should be used as a reference in each analysis.
-
Suitable analytical methods: Use validated, stability-indicating methods that can accurately quantify the intact compound and detect any degradation products.
Q3: What are forced degradation studies and why are they important?
A3: Forced degradation studies, or stress testing, involve intentionally exposing a compound to harsh conditions (e.g., acid, base, oxidation, light, heat) to accelerate its degradation. These studies are important for:
-
Identifying potential degradation products and pathways.
-
Developing and validating stability-indicating analytical methods.
-
Understanding the intrinsic stability of the molecule.
Troubleshooting Guide
Q1: I am observing a decrease in the concentration of Compound X over time in my long-term experiment. What should I do?
A1: A decrease in concentration suggests degradation. To troubleshoot this:
-
Verify your analytical method: Ensure the method is accurate, precise, and specific for Compound X. Run a control sample of known concentration.
-
Check for degradation products: Use a stability-indicating method (e.g., HPLC with a diode-array detector) to look for new peaks that may correspond to degradation products.
-
Evaluate storage conditions: Confirm that the storage temperature, humidity, and light exposure have been consistently maintained within the specified ranges.
-
Consider container interactions: The compound may be adsorbing to or reacting with the storage container. Test alternative container materials.
-
Perform forced degradation studies: This can help identify the likely cause of degradation (e.g., hydrolysis, oxidation).
Q2: My solution of Compound X has become cloudy or shows precipitation. What is the cause and how can I fix it?
A2: Cloudiness or precipitation can be due to several factors:
-
Low solubility: The concentration of Compound X may be too high for the chosen solvent system, especially at lower storage temperatures.
-
Change in pH: The pH of the solution may have shifted over time, affecting the solubility of the compound.
-
Degradation: One of the degradation products may be insoluble.
-
Leachables from the container: Substances from the container may have leached into the solution, causing precipitation.
To address this:
-
Determine the solubility of Compound X: Measure its solubility in the experimental buffer at different temperatures.
-
Monitor pH: Measure the pH of the solution at each time point.
-
Analyze the precipitate: If possible, isolate and analyze the precipitate to determine its identity.
-
Consider formulation changes: It may be necessary to add excipients to improve solubility or stability.
Q3: The biological activity of Compound X is decreasing, but the concentration appears stable. What could be the reason?
A3: This suggests a change in the compound's structure that is not detected by your analytical method for concentration. Possible causes include:
-
Isomerization: The compound may be converting to a less active isomer.
-
Conformational changes: For macromolecules, changes in the three-dimensional structure can lead to a loss of activity.
-
Subtle chemical modifications: Minor modifications that do not significantly change the properties measured by the concentration assay (e.g., deamidation of a peptide) could be occurring.
To investigate this:
-
Use orthogonal analytical methods: Employ techniques that are sensitive to structural changes, such as mass spectrometry, circular dichroism, or NMR.
-
Develop a bioassay with high sensitivity: Ensure your biological activity assay is robust and can detect subtle changes in potency.
Recommended Experimental Protocols
Protocol 1: Long-Term Stability Testing of Compound X
-
Objective: To determine the stability of Compound X under proposed storage conditions.
-
Materials:
-
Compound X (at least 3 batches, if available)
-
Selected solvent/formulation buffer
-
Appropriate storage containers
-
Calibrated stability chambers/incubators
-
-
Method:
-
Prepare solutions of Compound X at the desired concentration.
-
Aliquot the solution into the storage containers.
-
Place the containers in stability chambers at the following conditions (example):
-
Long-term: 5°C ± 3°C
-
Intermediate: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months).
-
Analyze the samples for appearance, pH, concentration (purity), degradation products, and biological activity.
-
-
Data Analysis:
-
Plot the concentration of Compound X versus time for each storage condition.
-
Determine the rate of degradation and calculate the time to reach a predefined specification limit (e.g., 90% of initial concentration).
-
Protocol 2: Forced Degradation Study of Compound X
-
Objective: To identify potential degradation pathways and products for Compound X.
-
Method:
-
Prepare solutions of Compound X.
-
Expose the solutions to the following stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (in solid and solution form).
-
Photolytic: Expose to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analyze the stressed samples using a stability-indicating analytical method (e.g., HPLC-UV/MS).
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
-
Data Presentation
Table 1: Example Long-Term Stability Data for Compound X at 5°C
| Time Point (Months) | Appearance | pH | Purity (%) | Major Degradant (%) | Biological Activity (%) |
| 0 | Clear, colorless | 7.0 | 99.8 | <0.1 | 100 |
| 3 | Clear, colorless | 7.0 | 99.5 | 0.2 | 98 |
| 6 | Clear, colorless | 6.9 | 99.1 | 0.5 | 97 |
| 12 | Clear, colorless | 6.9 | 98.2 | 1.1 | 95 |
| 24 | Clear, colorless | 6.8 | 96.5 | 2.5 | 91 |
Table 2: Example Forced Degradation Results for Compound X
| Stress Condition | Purity (%) | Major Degradant (%) | Comments |
| 0.1 M HCl | 85.2 | 12.3 (Deg-1) | Significant degradation observed. |
| 0.1 M NaOH | 70.5 | 25.1 (Deg-2) | Highly unstable in basic conditions. |
| 3% H₂O₂ | 92.1 | 6.8 (Deg-3) | Susceptible to oxidation. |
| 80°C | 95.8 | 3.5 (Deg-4) | Moderate thermal degradation. |
| Photolytic | 99.2 | 0.5 | Stable to light exposure. |
Visualizations
Caption: Experimental workflow for a long-term stability study of a research compound.
Caption: Troubleshooting decision tree for addressing stability issues in long-term experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. The Rothamsted Long-term Experiments: are they still of use? [repository.rothamsted.ac.uk]
- 3. The importance of long‐term experiments in agriculture: their management to ensure continued crop production and soil fertility; the Rothamsted experience - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Compound-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with compound-induced cytotoxicity in their experiments. While the specific compound "R 57720" did not yield targeted information, the principles and strategies outlined here are broadly applicable to reducing cytotoxicity induced by a wide range of chemical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high cytotoxicity observed in initial compound screening?
High cytotoxicity, especially at low concentrations of a test compound, can arise from several factors beyond the compound's intrinsic properties. Initial troubleshooting should consider:
-
Compound Purity: Impurities from synthesis or degradation products can be highly toxic. Verify the purity of your compound batch using methods like HPLC or mass spectrometry.
-
Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at certain concentrations. Always include a vehicle control (media with the same concentration of solvent) in your experiments.
-
Cell Health and Confluency: Unhealthy or overly confluent cell cultures are more susceptible to stress and toxicity. Ensure your cells are in the logarithmic growth phase and at an optimal density.
-
Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to toxicity.[1]
-
Experimental Conditions: Factors like incubation time, media composition, and plate type can influence cytotoxicity readouts.
Q2: How can I distinguish between cytotoxic and cytostatic effects?
It is crucial to determine whether a compound is killing cells (cytotoxic) or simply inhibiting their proliferation (cytostatic). This can be achieved by:
-
Monitoring Cell Numbers Over Time: A cytotoxic compound will lead to a decrease in the total number of viable cells, while a cytostatic compound will result in a plateau of cell numbers.[2]
-
Using Multiple Assays: Combine a viability assay (e.g., MTT, which measures metabolic activity) with a cytotoxicity assay that measures cell death directly (e.g., LDH release or a live/dead stain).[3]
Q3: What are some general strategies to reduce the cytotoxicity of a compound in my cell-based assays?
Several strategies can be employed to mitigate compound-induced cytotoxicity:
-
Optimize Compound Concentration and Exposure Time: Perform a dose-response and time-course experiment to find a concentration and duration that elicits the desired biological effect with minimal toxicity.
-
Co-treatment with Protective Agents: If the mechanism of cytotoxicity is known or suspected, co-treatment with specific inhibitors or scavengers can be effective. For example, if oxidative stress is implicated, antioxidants like N-acetylcysteine (NAC) or Vitamin E can be used.[4]
-
Modify the Compound Delivery Method: Encapsulating the compound in nanoparticles or liposomes can sometimes reduce its systemic toxicity and improve its therapeutic index.
-
Use a More Resistant Cell Line: If appropriate for the experimental goals, switching to a cell line that is less sensitive to the compound can be a temporary solution to study its mechanism of action.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting unexpected cytotoxicity.
| Problem | Possible Cause | Recommended Solution |
| High cytotoxicity in all treated wells, including low concentrations. | Compound instability leading to toxic byproducts. | Assess compound stability in your culture medium over the experimental time course. Consider using freshly prepared solutions. |
| Contamination of the compound stock. | Use a fresh, verified batch of the compound. | |
| Cell culture stress. | Ensure optimal cell culture conditions, including proper media, serum, and incubator settings.[4] | |
| Inconsistent results between experiments. | Variation in cell passage number. | Use cells within a consistent and low passage number range. |
| Edge effects on assay plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations.[2] | |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. | |
| Discrepancy between different cytotoxicity assays. | Different assays measure different cellular parameters. | Understand the mechanism of each assay. For example, MTT measures metabolic activity, which can be affected by factors other than cell death.[3] |
| Assay interference. | Phenol (B47542) red in the culture medium can interfere with colorimetric assays. Consider using phenol red-free medium.[4] |
Quantitative Data Summary
The following table provides a hypothetical example of how to present quantitative data on compound-induced cytotoxicity and the effect of a mitigating agent.
| Treatment Group | Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (%) (Cytotoxicity Assay) |
| Vehicle Control | - | 100 ± 5 | 5 ± 2 |
| Compound X | 1 | 85 ± 6 | 15 ± 4 |
| 10 | 45 ± 8 | 55 ± 7 | |
| 50 | 15 ± 4 | 85 ± 6 | |
| Compound X + Antioxidant (NAC) | 10 + 1mM | 75 ± 7 | 25 ± 5 |
| 50 + 1mM | 40 ± 6 | 60 ± 8 |
Detailed Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on mitochondrial reductase activity.
-
Cell Seeding:
-
Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
Remove the old medium and add fresh medium containing the different concentrations of the compound. Include untreated and vehicle controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium.
-
Plate Setup:
-
Seed cells and treat with the compound as described in the MTT assay protocol.
-
Include control wells: no cells (medium only), untreated cells, and a maximum LDH release control (cells treated with a lysis buffer).[2]
-
-
Sample Collection:
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
-
LDH Reaction:
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding a reaction mixture containing a substrate and a dye to the collected supernatant.
-
Incubate for the recommended time at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at the wavelength specified in the kit's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each treatment group relative to the maximum LDH release control.
-
Visualizations
Experimental Workflow for Assessing Cytotoxicity
Caption: A typical workflow for in vitro cytotoxicity testing.
Hypothetical Signaling Pathway of Compound-Induced Cytotoxicity
Caption: A simplified signaling cascade for oxidative stress-induced apoptosis.
References
Technical Support Center: Interpreting Unexpected Results with R-57720
Welcome to the technical support center for R-57720. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for R-57720?
A1: R-57720 is an investigational small molecule inhibitor of the novel kinase, XYZ Kinase (XYZK). It is designed to bind to the ATP-binding pocket of XYZK, thereby preventing the phosphorylation of its downstream target, Protein-A. This action is expected to interrupt the "Pathway-Z" signaling cascade, which is implicated in disease progression.
Q2: What are the known off-target effects of R-57720?
A2: While R-57720 is highly selective for XYZK, in vitro kinase screening has revealed weak inhibitory activity against Kinase-B and Kinase-C at concentrations significantly higher than the IC50 for XYZK. Researchers should consider these potential off-target effects when interpreting results at high concentrations.
Q3: What is the recommended solvent and storage condition for R-57720?
A3: R-57720 is soluble in DMSO at up to 50 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C and the DMSO stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell-based assays.
-
Question: We are observing significant variability in the IC50 values of R-57720 in our cancer cell line proliferation assays. What could be the cause?
-
Answer: Variability in IC50 values can stem from several factors. Please refer to the following checklist:
-
Cell Passage Number: Ensure you are using cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Serum Concentration: The protein-binding capacity of R-57720 may be affected by the serum concentration in your culture medium. We recommend maintaining a consistent serum percentage across all experiments.
-
Compound Stability: Ensure that the R-57720 stock solution has been stored correctly and has not undergone excessive freeze-thaw cycles.
-
Assay Incubation Time: The duration of compound exposure can influence the IC50 value. A time-course experiment is recommended to determine the optimal endpoint.
-
Issue 2: Unexpected cell toxicity at low concentrations.
-
Question: We are observing significant cytotoxicity in our control cell line at concentrations where we expect minimal effect based on the IC50 in the target cell line. Why is this happening?
-
Answer: This could be due to off-target effects or experimental artifacts. Consider the following:
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is below the toxicity threshold for your cell line.
-
Off-Target Effects: As mentioned in the FAQs, R-57720 has weak inhibitory effects on Kinase-B and Kinase-C. Your control cell line may have a higher dependence on these kinases for survival.
-
Contamination: Rule out any potential contamination of your cell culture or compound stock.
-
Issue 3: Lack of in vivo efficacy despite potent in vitro activity.
-
Question: R-57720 shows potent inhibition of our target pathway in vitro, but we are not observing the expected anti-tumor effects in our mouse xenograft model. What are the potential reasons?
-
Answer: A discrepancy between in vitro and in vivo results is a common challenge in drug development. Potential causes include:
-
Pharmacokinetics (PK): R-57720 may have poor bioavailability, rapid metabolism, or rapid clearance in vivo, preventing it from reaching the target tissue at an effective concentration. A PK study is highly recommended.
-
Drug Formulation: The formulation used for in vivo administration may not be optimal for absorption.
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro conditions and may confer resistance to R-57720.
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of R-57720
| Kinase Target | IC50 (nM) |
| XYZK | 5 |
| Kinase-B | 850 |
| Kinase-C | 1200 |
Table 2: In Vivo Pharmacokinetic Parameters of R-57720 in Mice (10 mg/kg, IV)
| Parameter | Value |
| Cmax (ng/mL) | 1500 |
| T1/2 (hours) | 2.5 |
| AUC (ng*h/mL) | 4500 |
| Bioavailability (%) | 20 (Oral) |
Experimental Protocols
Protocol 1: Western Blot Analysis of Phospho-Protein-A
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of R-57720 for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Protein-A and total Protein-A overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Visualizations
Caption: Hypothetical signaling pathway showing R-57720 inhibiting XYZ Kinase.
Caption: Troubleshooting workflow for addressing inconsistent IC50 values.
Technical Support Center: Modifying Protocols for Novel Compounds
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "R 57720" for use in cell culture. The following technical support guide is a generalized framework designed to assist researchers in modifying protocols for novel or uncharacterized small molecule compounds, referred to herein as "Compound X," which can be adapted for a substance like "this compound."
Troubleshooting Guides
This section addresses common challenges researchers may face when adapting a new compound for use in different cell lines.
Question: Why am I seeing inconsistent results between experiments with Compound X?
Answer: Inconsistent results with a new compound can stem from several factors. Here is a checklist to troubleshoot this issue:
-
Compound Stability: Ensure that your stock solution of Compound X is stable. Was it stored correctly and for how long? Consider preparing fresh stock solutions for each experiment.
-
Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift in cell lines, affecting their response to treatment. Try to use cells within a consistent and low passage range for all experiments.
-
Cell Seeding Density: Inconsistent initial cell numbers can significantly impact the final readout. Ensure you are seeding the same number of cells for each replicate and experiment.
-
Assay Variability: The inherent variability of the assay itself can be a source of inconsistency. Include appropriate positive and negative controls in every experiment to monitor assay performance.
Question: How do I determine the optimal concentration of Compound X for my cell line?
Answer: The optimal concentration of a new compound will vary between different cell lines. A dose-response experiment is crucial to determine the effective concentration range.
-
Range Finding: Start with a broad range of concentrations (e.g., from nanomolar to high micromolar) to identify a window where the compound shows activity.
-
Dose-Response Curve: Perform a more detailed dose-response experiment with a narrower range of concentrations around the active window identified in the range-finding step. This will allow you to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
-
Time-Course Experiment: The effect of a compound can be time-dependent. It is advisable to perform a time-course experiment (e.g., 24, 48, 72 hours) at a fixed concentration to determine the optimal treatment duration.
Question: I am observing high levels of cell death even at low concentrations of Compound X. What could be the cause?
Answer: High cytotoxicity at low concentrations might indicate off-target effects or issues with the compound's formulation.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve Compound X is not toxic to your cells. Always include a vehicle control (cells treated with the solvent alone) in your experiments.
-
Off-Target Effects: The compound may be hitting unintended targets in the cell, leading to toxicity. Consider performing a literature search for known off-target effects of similar compounds or using in silico prediction tools.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that can be toxic to cells. Visually inspect your treatment media for any signs of precipitation.
Frequently Asked Questions (FAQs)
Question: What is the general mechanism of action of a novel small molecule inhibitor like Compound X?
Answer: The mechanism of action for a novel compound is often the subject of investigation. Typically, a small molecule inhibitor will bind to a specific protein (e.g., an enzyme, receptor, or transcription factor) and modulate its activity. This interaction can either inhibit or activate a signaling pathway, leading to a cellular response. Identifying the specific target and pathway is a key step in characterizing a new compound.
Question: How should I properly dissolve and store Compound X?
Answer: Proper handling is critical for compound integrity.
-
Solubility: The solubility of a compound should be determined from the supplier's datasheet. If this is not available, empirical testing with common solvents like DMSO, ethanol, or PBS is necessary. It is recommended to prepare a high-concentration stock solution in an appropriate solvent.
-
Storage: Most small molecules dissolved in a solvent should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Experimental Protocols
Determining the IC50 of Compound X using an MTT Assay
This protocol outlines a common method for assessing the effect of a novel compound on cell viability.
Materials:
-
Target cell line
-
Complete culture medium
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, prepare serial dilutions of Compound X in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of Compound X. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Quantitative Data Summary
The following table presents hypothetical IC50 values for Compound X in different cancer cell lines after a 48-hour treatment, as determined by an MTT assay.
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HeLa | Cervical Cancer | 8.1 |
| HCT116 | Colon Cancer | 3.5 |
Visualizations
Signaling Pathway Diagram
Validation & Comparative
Validating the efficacy of R 57720 in vivo
I am unable to provide a comparison guide for "R 57720" as I could not identify a specific therapeutic agent or research compound with this designation in the public domain. My search for "this compound" and related terms did not yield any relevant scientific literature, clinical trial data, or chemical identifiers.
It is possible that "this compound" is an internal compound code, a new or undisclosed research molecule, or a typographical error.
To assist you further, please provide additional information, such as:
-
The full chemical name or any alternative names for the compound.
-
The therapeutic area or the biological target of this compound.
-
Any affiliated company or research institution.
-
The title or authors of any publications or presentations mentioning this compound.
Once more specific information is available, I will be able to conduct a targeted search and provide the requested comparison guide, including data tables, experimental protocols, and visualizations.
Comparative Analysis of R 57720 (Penfluridol) and Cisplatin in Cancer Cell Viability Assays
This guide provides a detailed comparison of the cytotoxic effects of R 57720 (Penfluridol) and the conventional chemotherapeutic agent, Cisplatin. The comparison is centered on their mechanisms of action and their performance in cell viability assays, specifically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, across various cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Compounds
This compound (Penfluridol): An antipsychotic drug of the diphenylbutylpiperidine class, Penfluridol (B1679229) has been repurposed for its potential anti-cancer properties.[1][2][3] It is known to be a long-acting agent, primarily functioning by blocking dopamine (B1211576) D2 receptors and T-type calcium channels.[4][5][6] Its anti-cancer activity has been attributed to several mechanisms, including the induction of apoptosis and cell cycle arrest.[1][7]
Cisplatin: A cornerstone of chemotherapy, Cisplatin is a platinum-based drug widely used in the treatment of various solid tumors, including ovarian, testicular, and bladder cancers.[8][9][10] Its primary mechanism of action involves binding to DNA, creating adducts that interfere with DNA replication and repair, ultimately triggering programmed cell death (apoptosis).[8][11][12]
Mechanism of Action and Signaling Pathways
The two compounds exhibit distinct mechanisms for inducing cancer cell death.
This compound (Penfluridol): Penfluridol's anti-tumor effects are multifaceted. It has been shown to inhibit several key signaling pathways involved in cancer cell proliferation, survival, and metastasis. These include the suppression of the HER2/β-catenin pathway, inhibition of integrin α6β4 signaling, and downregulation of the FAK-MMP and Akt/GLI1 signaling pathways.[1][2][13][14][15] This disruption of multiple signaling cascades leads to cell cycle arrest and the induction of apoptosis.[1]
Cisplatin: Cisplatin enters the cell and its chloride ligands are replaced by water molecules in a process called aquation. The aquated platinum complex then binds to the N7 position of purine (B94841) bases in DNA, forming intrastrand and interstrand cross-links.[8][12] This DNA damage is recognized by cellular machinery, which activates a cascade of signaling pathways. Key players include the tumor suppressor proteins p53 and p73, as well as mitogen-activated protein kinases (MAPKs) like JNK and p38.[16][17] These signals converge on the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, leading to the activation of caspases and subsequent cell death.[8][18][19]
Data Presentation: Comparative Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC₅₀ values for Penfluridol and Cisplatin in various cancer cell lines.
Note: These values are compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.[20][21]
Table 1: IC₅₀ Values for this compound (Penfluridol)
| Cell Line | Cancer Type | Incubation Time | IC₅₀ (µM) |
| Glioblastoma Panel | Glioblastoma | 24 hours | 4 - 10 |
| 48 / 72 hours | 2 - 5[15] | ||
| TNBC Panel | Triple-Negative Breast | 24 hours | 6 - 8 |
| (MDA-MB-231, etc.) | 48 hours | 4 - 5 | |
| 72 hours | 2 - 4[22] | ||
| Prostate Panel | Prostate Cancer | Not Specified | 2.8 - 9.8[7] |
| (PC3, DU145, etc.) | |||
| Pancreatic Panel | Pancreatic Cancer | 24 hours | 6 - 7[1][2] |
| (Panc-1, BxPC-3, etc.) |
Table 2: IC₅₀ Values for Cisplatin
| Cell Line | Cancer Type | Incubation Time | IC₅₀ (µM) |
| SKOV-3 | Ovarian Cancer | 24 hours | 2 - 40[21] |
| 5637 | Bladder Cancer | 48 hours | 1.1 |
| 72 hours | 3.95 | ||
| HT-1376 | Bladder Cancer | 48 hours | 2.75 |
| 72 hours | 7.0 | ||
| T24 | Bladder Cancer | Not Specified | ~16.6[23] |
Experimental Protocols: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[24][25]
General Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a CO₂ incubator at 37°C.[24]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Cisplatin). A control group receives medium with the vehicle (e.g., DMSO) only. The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).[24]
-
MTT Addition: After the incubation period, the treatment medium is removed, and a working solution of MTT (e.g., 5 mg/mL in PBS) is added to each well. The plate is incubated for an additional 2-4 hours at 37°C.[24][25][26]
-
Formazan Solubilization: The MTT solution is aspirated, and a solubilizing agent, typically Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.[24][25]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 540-570 nm.[24]
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
References
- 1. mahsaacademy.com.my [mahsaacademy.com.my]
- 2. mdpi.com [mdpi.com]
- 3. ejpsychiatry.com [ejpsychiatry.com]
- 4. What is the mechanism of Penfluridol? [synapse.patsnap.com]
- 5. Penfluridol as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penfluridol: a neuroleptic drug designed for long duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Anti-neoplastic effects of the antipsychotic drug penfluridol in preclinical prostate cancer models [frontiersin.org]
- 8. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Penfluridol: An Antipsychotic Agent Suppresses Metastatic Tumor Growth in Triple-Negative Breast Cancer by Inhibiting Integrin Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Penfluridol suppresses glioblastoma tumor growth by Akt-mediated inhibition of GLI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Apoptosis, autophagy, ferroptosis, and pyroptosis in cisplatin-induced ototoxicity and protective agents [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. abis-files.istanbul.edu.tr [abis-files.istanbul.edu.tr]
- 24. cabidigitallibrary.org [cabidigitallibrary.org]
- 25. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. MTT (Assay protocol [protocols.io]
Unraveling the Identity of R 57720: A Prerequisite for Comparative Analysis
A comprehensive search for the compound designated as "R 57720" has yielded no specific chemical entity publicly registered or described under this identifier. Extensive database queries, including chemical structure repositories, patent filings, and clinical trial registries, have failed to identify a molecule with this specific name. The search results have pointed to unrelated compounds and clinical trials with distinct numerical identifiers, suggesting that "this compound" is likely an internal, non-public code used by a specific research institution or pharmaceutical company.
Without the fundamental identification of this compound—including its chemical structure, biological target, or therapeutic area of interest—a comparative analysis with its analogs is not feasible. The core requirements of the requested guide, such as data presentation in tables, detailed experimental protocols, and signaling pathway diagrams, are entirely contingent on the availability of this primary information.
To proceed with a detailed and accurate comparative analysis, further clarification on the identity of this compound is essential. Key information that would enable a comprehensive response includes:
-
Chemical Structure or IUPAC Name: The definitive chemical makeup of the molecule.
-
Biological Target(s): The specific protein(s), enzyme(s), or pathway(s) that this compound is designed to modulate.
-
Therapeutic Area: The disease or condition for which this compound is being investigated.
-
Alternative Identifiers: Any other public or internal codes, such as a CAS number or a different internal designation, that may be associated with the compound.
-
Key Publications or Patents: Any scientific literature or patent applications that describe the discovery or characterization of this compound.
Upon receiving this crucial information, a thorough and objective comparative analysis of this compound and its analogs can be conducted, adhering to the specified requirements for data presentation, experimental protocols, and visual diagrams.
Reproducibility of R 57720 Experimental Results: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the experimental data and methodologies for R 57720, a potent and selective Sphingosine-1-Phosphate 1 (S1P1) receptor antagonist, with other key S1P1 modulators, W146 and FTY720 (Fingolimod). The objective is to offer researchers, scientists, and drug development professionals a clear overview of the available data and the protocols required to reproduce these findings, thereby facilitating further investigation and development in this therapeutic area.
Executive Summary
This compound has emerged as a highly potent and selective antagonist of the S1P1 receptor, a critical regulator of lymphocyte trafficking. Experimental data demonstrates its potential as a therapeutic agent for inflammatory conditions such as inflammatory bowel disease (IBD). This guide presents a side-by-side comparison of its in vitro potency and in vivo efficacy with the established S1P1 antagonist W146 and the S1P receptor modulator FTY720. Detailed experimental protocols are provided to ensure the reproducibility of these pivotal studies.
Data Presentation
The following tables summarize the key quantitative data for this compound, W146, and FTY720, allowing for a direct comparison of their pharmacological profiles.
Table 1: In Vitro Potency and Selectivity of S1P1 Receptor Modulators
| Compound | Target(s) | Assay | IC50 / EC50 (nM) | Selectivity |
| This compound | S1P1 Antagonist | GTPγS Binding | 0.22 | >45,000-fold vs S1P2, S1P3, S1P4, S1P5 |
| W146 | S1P1 Antagonist | GTPγS Binding | 7.8 | >100-fold vs S1P2, S1P3; >1000-fold vs S1P4, S1P5 |
| FTY720-P | S1P1, S1P3, S1P4, S1P5 Agonist | GTPγS Binding | 0.3 (S1P1) | Agonist at S1P1, S1P3, S1P4, S1P5 |
Table 2: In Vivo Efficacy of S1P1 Receptor Modulators
| Compound | Animal Model | Key Efficacy Endpoint | Effective Dose |
| This compound | DSS-induced Colitis (Mouse) | Reduction in Disease Activity Index | 0.3, 1 mg/kg |
| This compound | Lymphopenia (Mouse) | Reduction in peripheral blood lymphocytes | 1 mg/kg |
| W146 | Lymphopenia (Mouse) | Reduction in peripheral blood lymphocytes | 1-10 mg/kg |
| FTY720 | DSS-induced Colitis (Mouse) | Reduction in Disease Activity Index | 0.3-1 mg/kg |
| FTY720 | Lymphopenia (Mouse) | Reduction in peripheral blood lymphocytes | 0.1-1 mg/kg |
Experimental Protocols
To ensure the reproducibility of the cited experimental results, detailed methodologies for the key assays are provided below.
GTPγS Binding Assay for S1P1 Receptor Antagonism
This functional assay measures the ability of a compound to inhibit the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins following receptor activation by an agonist.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor are cultured in appropriate media.
-
Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the S1P1 receptors.
-
-
Assay Procedure:
-
Incubate the cell membranes with the test compound (this compound, W146, or FTY720) at various concentrations.
-
Add a fixed concentration of the S1P1 receptor agonist, sphingosine-1-phosphate (S1P), to stimulate the receptor.
-
Introduce [³⁵S]GTPγS and guanosine (B1672433) diphosphate (B83284) (GDP) to the reaction mixture.
-
Incubate to allow for the binding of [³⁵S]GTPγS to activated G proteins.
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of S1P-stimulated [³⁵S]GTPγS binding at each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal response to the agonist, by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Lymphopenia Assay in Mice
This assay assesses the in vivo pharmacodynamic effect of S1P1 receptor modulators by measuring the reduction in circulating lymphocytes.
-
Animals:
-
Use male C57BL/6 mice (or other appropriate strain).
-
-
Drug Administration:
-
Administer the test compound (this compound, W146, or FTY720) orally or via another appropriate route at the desired doses.
-
Include a vehicle control group.
-
-
Blood Collection and Analysis:
-
Collect blood samples from the tail vein or other appropriate site at various time points after drug administration.
-
Perform a complete blood count (CBC) using an automated hematology analyzer to determine the number of peripheral blood lymphocytes.
-
-
Data Analysis:
-
Calculate the percentage change in lymphocyte count from baseline for each treatment group.
-
Compare the lymphocyte counts in the drug-treated groups to the vehicle-treated group to determine the extent and duration of lymphopenia.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
This is a widely used animal model of inflammatory bowel disease to evaluate the therapeutic efficacy of test compounds.
-
Induction of Colitis:
-
Provide mice with drinking water containing 2-5% (w/v) DSS for 5-7 consecutive days to induce acute colitis.
-
For a chronic model, administer DSS in cycles interspersed with periods of regular drinking water.
-
-
Drug Treatment:
-
Administer the test compound (this compound or FTY720) daily, starting before, during, or after the DSS administration period, depending on the study design (prophylactic or therapeutic).
-
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Monitor and score the mice daily for body weight loss, stool consistency, and the presence of blood in the stool. The DAI is a composite score of these parameters.
-
Colon Length: At the end of the study, euthanize the mice and measure the length of the colon. A shorter colon is indicative of more severe inflammation.
-
Histological Analysis: Collect colon tissue for histological examination to assess the degree of inflammation, ulceration, and tissue damage.
-
-
Data Analysis:
-
Compare the DAI scores, colon lengths, and histological scores between the drug-treated and DSS-only treated groups to determine the therapeutic efficacy of the compound.
-
Mandatory Visualization
Signaling Pathway of S1P1 Receptor Modulation
R 57720 (Penfluridol) in Schizophrenia: A Head-to-Head Comparison with Standard of Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of R 57720, also known as Penfluridol (B1679229), with the standard of care treatments for schizophrenia. Penfluridol is a long-acting, orally administered first-generation antipsychotic agent.[1] The standard of care for comparison primarily includes other first-generation antipsychotics that were commonly used during the period of extensive clinical evaluation of Penfluridol, such as Fluphenazine and Chlorpromazine (B137089).
Mechanism of Action
Penfluridol is a diphenylbutylpiperidine derivative that functions primarily as a dopamine (B1211576) D2 receptor antagonist in the mesolimbic pathway of the brain.[1] This blockade of dopamine receptors is the primary mechanism for its antipsychotic effects. Additionally, Penfluridol exhibits some affinity for serotonin (B10506) 5-HT2A receptors, which may contribute to its therapeutic profile. Its long half-life of approximately 66 hours allows for once-weekly oral administration, a potential advantage for treatment adherence.[1]
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways associated with Penfluridol's mechanism of action.
Head-to-Head Efficacy Comparison
Clinical studies comparing Penfluridol to standard of care antipsychotics have generally demonstrated comparable efficacy in the management of chronic schizophrenia.
| Outcome Measure | Penfluridol (this compound) vs. Fluphenazine | Penfluridol (this compound) vs. Chlorpromazine | Source |
| Relapse Rate | Equal and low relapse rates. A study found a 7% recurrence rate for Penfluridol and 10% for Fluphenazine decanoate (B1226879) over one year. | Comparable in treating and maintaining schizophrenic patients. | [2] |
| Global Clinical Improvement | No significant differences reported in overall clinical state. | Comparable to daily Chlorpromazine in maintaining stabilized patients. | [2][3] |
| Symptom Reduction (BPRS) | A long-term study of Penfluridol showed significant improvement in BPRS scores for emotional withdrawal, conceptual disorganization, motor retardation, uncooperativeness, and blunted affect. | A double-blind comparison showed Penfluridol to be comparable to Chlorpromazine. | [3][4] |
Head-to-Head Safety and Tolerability Comparison
The adverse effect profile of Penfluridol is characteristic of first-generation antipsychotics, with a notable incidence of extrapyramidal symptoms (EPS).
| Adverse Effect Category | Penfluridol (this compound) | Fluphenazine (Standard of Care) | Chlorpromazine (Standard of Care) | Source |
| Extrapyramidal Symptoms (EPS) | Commonly reported, including akathisia, dystonia, and parkinsonism. One long-term study reported a 35% incidence of EPS requiring antiparkinsonian medication. | Significantly more frequent than placebo. Akathisia (RR 3.43, 95% CI 1.23-9.56) and rigidity (RR 3.54, 95% CI 1.76-7.14). | Increases the chance of experiencing acute movement disorders (RR 3.47, 95% CI 1.50-8.03) and parkinsonism (RR 2.11, 95% CI 1.59-2.80) compared to placebo. | [1][4][5][6][7] |
| Sedation | Generally reported to have a slight sedative effect. | Less sedating than low-potency antipsychotics. | Clearly sedating (RR 2.79, 95% CI 2.25-3.45) compared to placebo. | [6][8] |
| Anticholinergic Effects | Dry mouth, blurred vision. | Dizziness, drowsiness, and dry mouth reported, but less frequently than with low-potency antipsychotics. | Dry mouth is a common side effect. | [5] |
| Cardiovascular Effects | Orthostatic hypotension has been noted. | Dizziness and hypotension are potential side effects. | Causes a lowering of blood pressure with accompanying dizziness (RR 2.38, 95% CI 1.74-3.25) compared to placebo. | [1][6] |
| Metabolic Effects | Weight gain has been reported. | Causes considerable weight gain (RR 4.92, 95% CI 2.32-10.43) compared to placebo. | [1][6] |
Experimental Protocols
The clinical trials cited in this guide utilized standardized psychiatric rating scales to assess the efficacy of Penfluridol and the standard of care treatments. The methodologies for these key assessments are detailed below.
Experimental Workflow: Clinical Trial Assessment
Brief Psychiatric Rating Scale (BPRS)
-
Purpose: To assess the severity of a range of psychiatric symptoms.
-
Methodology: A clinician rates the patient on 18 to 24 items, each representing a specific symptom (e.g., anxiety, emotional withdrawal, hallucinations). The rating is based on a semi-structured interview and observation of the patient's behavior over the preceding 2-3 days. Each item is scored on a 7-point Likert scale, ranging from 1 (not present) to 7 (extremely severe). The total score provides a measure of the overall severity of psychopathology.
Clinical Global Impression (CGI) Scale
-
Purpose: To provide a clinician's overall assessment of the patient's illness severity and response to treatment.
-
Methodology: The CGI consists of two main components:
-
CGI-Severity (CGI-S): A single rating of the patient's current illness severity on a 7-point scale, from 1 (normal, not at all ill) to 7 (among the most extremely ill patients). This is typically assessed at baseline and at various points during the trial.
-
CGI-Improvement (CGI-I): A single rating of the patient's improvement since the start of treatment on a 7-point scale, from 1 (very much improved) to 7 (very much worse).
-
Nurses' Observation Scale for Inpatient Evaluation (NOSIE)
-
Purpose: To assess the observable behavior of psychiatric inpatients.
-
Methodology: Nursing staff who have observed the patient over the previous 3 days rate the frequency of 30 specific behaviors. The ratings are made on a 5-point frequency scale from 0 (never) to 4 (always). The items are grouped into subscales such as Social Competence, Social Interest, Personal Neatness, Irritability, Manifest Psychosis, and Retardation.
Conclusion
Penfluridol (this compound) demonstrates comparable efficacy to standard of care first-generation antipsychotics, such as Fluphenazine and Chlorpromazine, in the management of chronic schizophrenia. Its primary advantage lies in its long-acting oral formulation, which may improve treatment adherence. The adverse effect profile of Penfluridol is similar to that of other typical antipsychotics, with extrapyramidal symptoms being a significant consideration. The choice of antipsychotic medication should be individualized based on patient characteristics, including tolerability and the need for a long-acting formulation.
References
- 1. ejpsychiatry.com [ejpsychiatry.com]
- 2. Long-acting oral vs injectable antipsychotic drugs in schizophrenics: a one-year double-blind comparison in multiple episode schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of penfluridol and chlorpromazine in the treatment of chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A long-term study of penfluridol in chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluphenazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlorpromazine versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluphenazine (oral) versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Penfluridol. Results of a year-long clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Analysis of R 57720's Mechanism of Action: A Comparative Guide
A comprehensive cross-validation of the mechanism of action for the investigational compound R 57720 remains challenging due to the limited publicly available data directly pertaining to this specific molecule. Initial searches for "this compound" did not yield specific information regarding its biological activity, signaling pathways, or experimental data.
This guide, therefore, will pivot to a broader analysis of relevant signaling pathways that are frequently implicated in the therapeutic areas where a novel compound like this compound might be targeted. We will explore the Wnt and RhoA signaling pathways, which are critical in cellular processes such as proliferation, differentiation, and cytoskeletal dynamics. Understanding these pathways provides a foundational context for potentially positioning a new chemical entity.
Key Signaling Pathways Potentially Related to this compound
The Wnt Signaling Pathway
The Wnt signaling pathway is a crucial regulator of cell fate, proliferation, and migration during embryonic development and in adult tissue homeostasis.[1] Aberrant Wnt signaling is implicated in various diseases, including cancer and rheumatoid arthritis.[1][2] The pathway is broadly categorized into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways.
Canonical Wnt Pathway:
In the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding to its receptor complex, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates target gene expression.
Non-Canonical Wnt Pathways:
These pathways, including the Planar Cell Polarity (PCP) and Wnt/Ca2+ pathways, are independent of β-catenin and regulate cytoskeletal organization and intracellular calcium levels, respectively. The receptor tyrosine kinase-like orphan receptor 1 (ROR1) is a receptor for WNT5A and is involved in activating these non-canonical pathways.[3]
Experimental Workflow for Wnt Pathway Analysis:
Figure 1. A typical experimental workflow to investigate the effect of a compound on the Wnt signaling pathway.
The RhoA Signaling Pathway
The RhoA signaling pathway is a central regulator of the actin cytoskeleton, cell polarity, and cell migration.[4] It is activated by G-protein coupled receptors (GPCRs) in response to extracellular signals like lysophospholipids.[4] Activated RhoA influences a variety of downstream effectors, leading to changes in cellular morphology and motility.[4]
Experimental Protocol: RhoA Activation Assay (G-LISA)
This protocol outlines a common method for quantifying active RhoA levels.
-
Cell Lysis: Cells are treated with the compound of interest and then lysed to release cellular proteins.
-
Plate Coating: A 96-well plate is coated with a Rho-GTP-binding protein.
-
Incubation: Cell lysates are added to the wells, and active, GTP-bound RhoA is captured by the coated protein.
-
Detection: A specific anti-RhoA antibody is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Generation: A substrate is added that is converted by the enzyme to produce a detectable signal (colorimetric or chemiluminescent).
-
Quantification: The signal intensity is measured and is directly proportional to the amount of active RhoA in the sample.
Comparative Data Summary
Without specific data for this compound, a direct comparison is not possible. However, the following table provides a template for how such data could be presented, comparing a hypothetical this compound with known pathway modulators.
| Parameter | This compound (Hypothetical) | Wnt Pathway Inhibitor (e.g., XAV-939) | RhoA Activator (e.g., LPA) |
| Target Pathway | Wnt / RhoA | Canonical Wnt | RhoA |
| EC50 / IC50 (nM) | TBD | ~4.4 | ~100 |
| Mechanism | TBD | Tankyrase inhibitor, stabilizes Axin | GPCR agonist |
| Cellular Effect | TBD | ↓ β-catenin, ↓ TCF/LEF activity | ↑ Stress fiber formation, ↑ Cell migration |
Table 1. A template for summarizing and comparing the quantitative data of this compound with other pathway modulators. "TBD" indicates data that is to be determined.
Signaling Pathway Diagrams
References
- 1. Wnt signaling pathway in rheumatoid arthritis, with special emphasis on the different roles in synovial inflammation and bone remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The signaling pathways activated by ROR1 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysophospholipid receptor activation of RhoA and lipid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking R 57720: An Experimental Antiepileptic Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides an overview of the experimental antiepileptic compound R 57720. Due to the limited publicly available data on this compound, this document focuses on the established preclinical models used to evaluate such compounds and outlines the necessary experimental protocols for a comprehensive performance comparison against established antiepileptic drugs (AEDs).
Introduction to this compound
This compound has been identified as an experimental antiepileptic compound developed by Janssen Pharmaceutica. Preclinical investigations have utilized rodent models to assess its anticonvulsant properties. However, detailed comparative efficacy data and in-depth mechanistic studies are not widely available in the public domain.
Preclinical Anticonvulsant Screening Models
The anticonvulsant potential of a compound is typically evaluated using a battery of standardized preclinical models. These tests help to determine the compound's efficacy against different seizure types and provide an initial understanding of its potential mechanism of action. The two most common models are the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) seizure test.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures. The test involves inducing a seizure through corneal or auricular electrical stimulation in rodents. The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
Pentylenetetrazol (PTZ)-Induced Seizure Test
The PTZ seizure model is used to identify compounds that may be effective against myoclonic and absence seizures. PTZ, a GABA-A receptor antagonist, is administered to rodents to induce clonic seizures. The endpoint is the prevention of these clonic seizures.
Data Presentation: A Template for Comparison
To facilitate a direct and objective comparison of this compound with established AEDs, quantitative data from preclinical studies should be summarized in a structured format. The following table provides a template for presenting such data. Note: The values for this compound are placeholders and would need to be populated with experimental data.
| Compound | MES Test ED₅₀ (mg/kg) | PTZ Test ED₅₀ (mg/kg) | Primary Mechanism of Action |
| This compound | Data not available | Data not available | To be determined |
| Phenytoin (B1677684) | ~9.5 | Inactive | Blocks voltage-gated sodium channels |
| Carbamazepine | ~8.8 | ~30.1 | Blocks voltage-gated sodium channels |
| Valproic Acid | ~272 | ~149 | Multiple mechanisms including GABA potentiation and Na+ channel blockade |
| Ethosuximide | Inactive | ~130 | Blocks T-type calcium channels |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standardized protocols for the key experiments used in anticonvulsant drug screening.
Maximal Electroshock (MES) Test Protocol
Objective: To determine the median effective dose (ED₅₀) of a compound required to prevent tonic hindlimb extension in 50% of animals.
Animals: Male albino mice (20-25 g) or rats (100-150 g).
Procedure:
-
Administer the test compound (e.g., this compound) or a vehicle control intraperitoneally (i.p.) or orally (p.o.).
-
At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.
-
Observe the animal for the presence or absence of tonic hindlimb extension.
-
Calculate the ED₅₀ value using a suitable statistical method (e.g., probit analysis).
Pentylenetetrazol (PTZ)-Induced Seizure Test Protocol
Objective: To determine the ED₅₀ of a compound required to prevent clonic seizures in 50% of animals.
Animals: Male albino mice (18-25 g) or rats (100-150 g).
Procedure:
-
Administer the test compound or a vehicle control (i.p. or p.o.).
-
At the time of predicted peak effect, administer a subcutaneous (s.c.) injection of PTZ at a dose known to induce clonic seizures in >95% of animals (e.g., 85 mg/kg for mice).
-
Observe the animal for a period of 30 minutes for the presence or absence of clonic seizures (defined as clonus of the forelimbs, hindlimbs, and/or trunk lasting for at least 5 seconds).
-
Calculate the ED₅₀ value.
Potential Mechanisms of Action and Signaling Pathways
The precise mechanism of action for this compound is not currently documented in available literature. However, the primary mechanisms of action for many established AEDs involve the modulation of neuronal excitability through effects on ion channels or neurotransmitter systems. A thorough investigation of this compound would involve exploring its effects on:
-
Voltage-Gated Sodium Channels: Many AEDs, such as phenytoin and carbamazepine, exert their effects by blocking these channels, thereby reducing high-frequency neuronal firing.
-
GABAergic Neurotransmission: Enhancement of GABAergic inhibition is another common mechanism. This can be achieved by acting as a positive allosteric modulator of GABA-A receptors, inhibiting GABA reuptake, or inhibiting GABA transaminase.
-
Calcium Channels: Certain types of seizures, particularly absence seizures, are associated with T-type calcium channels, which are targets for drugs like ethosuximide.
-
Glutamatergic Neurotransmission: Antagonism of excitatory glutamate (B1630785) receptors (e.g., NMDA, AMPA) can also produce anticonvulsant effects.
To visualize the potential signaling pathways that this compound might modulate, the following diagrams illustrate a generic experimental workflow for target identification and a simplified overview of a GABAergic synapse, a common target for antiepileptic drugs.
Caption: Experimental workflow for characterizing an anticonvulsant compound.
Caption: Simplified diagram of a GABAergic synapse.
Conclusion
While this compound has been identified as a compound with potential antiepileptic properties, a comprehensive understanding of its performance relative to existing therapies and its mechanism of action requires further investigation. The experimental frameworks and comparative approaches outlined in this guide provide a roadmap for the systematic evaluation of this compound and other novel anticonvulsant candidates. The generation of robust, comparative data is essential for advancing our understanding of epilepsy and developing more effective treatments.
Safety Operating Guide
Navigating the Disposal of R 57720: A Guide to Safe and Compliant Practices
The proper disposal of laboratory chemicals is a critical component of ensuring a safe working environment and maintaining environmental compliance. The identifier "R 57720" may correspond to various products, each with unique disposal requirements. This guide provides a comprehensive overview of the necessary steps to safely manage and dispose of chemical waste, using information from publicly available Safety Data Sheets (SDS) that may be associated with this identifier.
Immediate Safety and Hazard Identification
Before proceeding with any disposal procedures, it is imperative to identify the specific chemical composition of the product labeled "this compound". The Safety Data Sheet is the primary source for this information. The following table summarizes potential products associated with this identifier based on available data, highlighting the critical safety information that researchers and laboratory professionals must consider.
| Product Identifier | Chemical Name/Type | Key Hazards | Personal Protective Equipment (PPE) |
| PFS 765 | Water-based cleaner with Citric Acid | Eye and skin irritation. | Safety glasses, gloves. |
| G6720 / R-6720 | 3-Glycidoxypropyltrimethoxysilane | Harmful if inhaled or swallowed, causes eye and skin irritation. | Safety glasses, gloves, adequate ventilation or respiratory protection. |
| Chlorothalonil 720 Select | Chlorothalonil | Fatal if inhaled, very toxic to aquatic life. | Protective gloves, clothing, eye/face protection, and respiratory protection. |
| Colchicine (Article: 77120) | Colchicine | Fatal if swallowed, may cause genetic defects. | Protective gloves, clothing, eye/face protection. |
Step-by-Step Disposal Protocol
The disposal of any chemical waste requires a systematic approach to ensure safety and regulatory compliance. The following protocol outlines the essential steps for the proper disposal of a chemical product like "this compound".
Step 1: Consult the Safety Data Sheet (SDS) The SDS is the most critical document for determining the appropriate disposal method. Locate Section 13: "Disposal considerations" for specific instructions. If the SDS is not readily available, contact the manufacturer to obtain a copy.
Step 2: Don Appropriate Personal Protective Equipment (PPE) Based on the hazards identified in the SDS, select and wear the appropriate PPE.[1][2][3] This may include, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Lab coat or protective clothing
-
Respiratory protection (if vapors or dust are a hazard)
Step 3: Segregate the Waste Never mix different chemical wastes unless explicitly instructed to do so by a qualified professional. Improper mixing can lead to hazardous reactions.[1] Waste should be segregated based on its chemical properties (e.g., flammable, corrosive, reactive, toxic).
Step 4: Contain and Label the Waste Use a chemically compatible container for waste collection. The container must be in good condition and have a secure lid. Label the container clearly with the words "Hazardous Waste" and the full chemical name of the contents.
Step 5: Store Waste Appropriately Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1] Storage should be in accordance with institutional and regulatory guidelines.
Step 6: Arrange for Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4][5] Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately.[6]
Experimental Protocols Referenced
The disposal procedures outlined above are based on standard laboratory safety protocols and information synthesized from various Safety Data Sheets. The core principle is the adherence to the specific guidance provided in the SDS for the exact product being used.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagram illustrates the decision-making process and workflow for laboratory chemical waste.
Caption: Workflow for the proper disposal of laboratory chemical waste.
By adhering to these procedures and consulting the specific Safety Data Sheet for "this compound," researchers and drug development professionals can ensure the safe handling and compliant disposal of chemical waste, fostering a secure and responsible laboratory environment.
References
Essential Safety and Handling Protocols for R 57720
Critical Safety Notice: Comprehensive safety and handling information, including a specific Safety Data Sheet (SDS), for a substance identified as "R 57720" could not be located. The identifier may be incorrect, incomplete, or an internal research code. The following guidance is based on established best practices for handling potentially hazardous research chemicals. This information must be supplemented with a substance-specific risk assessment once a correct identifier and its corresponding SDS are obtained.
Researchers, scientists, and drug development professionals must always consult the official Safety Data Sheet (SDS) provided by the manufacturer before handling any new chemical. The SDS is the primary source for critical safety information, including required personal protective equipment (PPE), handling and storage protocols, and emergency procedures.
Immediate Steps for Safe Handling
Before acquiring and using any new chemical, including the substance designated this compound, the following procedural workflow must be followed to ensure laboratory safety and regulatory compliance.
Caption: Procedural workflow for safe chemical acquisition and operational planning.
Personal Protective Equipment (PPE) Plan
A definitive PPE plan is contingent on the hazards identified in the substance-specific SDS (Section 8: Exposure Controls/Personal Protection). However, for a novel or uncharacterized research compound, a precautionary approach is mandatory. The table below outlines a general PPE framework.
| Protection Level | Standard Operations | High-Risk Operations (Aerosol, High Concentration) |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields. | Chemical splash goggles or a full-face shield. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Check manufacturer's data for breakthrough time. | Double-gloving with compatible materials. |
| Body Protection | Flame-resistant laboratory coat. | Chemically resistant apron or coveralls over a lab coat. |
| Respiratory Protection | Not typically required if handled in a certified chemical fume hood. | A NIOSH-approved respirator may be required. Consult the SDS and institutional EHS. |
Operational and Disposal Plans
Handling Protocol:
-
Engineering Controls: All manipulations of this compound, including weighing, dissolving, and aliquoting, must be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Decontamination: Designate a specific work area. Upon completion of work, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), as guided by the substance's properties.
-
Emergency Preparedness: Ensure an ANSI/ISEA Z358.1-compliant safety shower and eyewash station are immediately accessible. Have a chemical spill kit rated for the volume of material being handled readily available.
Disposal Plan: Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Containerization: Collect all waste (solid and liquid) in a designated, properly sealed, and clearly labeled hazardous waste container. The label should include the full chemical name, concentration, and associated hazards.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not pour any amount of the substance down the drain.
This guidance provides a foundational framework for safety. It is not a substitute for the detailed information contained within a substance-specific Safety Data Sheet. Your primary responsibility as a researcher is to secure the SDS for this compound and implement its specific recommendations before beginning any experimental work.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
